molecular formula C5H11NO2 B2658543 [(2R)-1,4-dioxan-2-yl]methanamine CAS No. 1449010-18-7

[(2R)-1,4-dioxan-2-yl]methanamine

Cat. No.: B2658543
CAS No.: 1449010-18-7
M. Wt: 117.148
InChI Key: PREOONMJIVUPMI-RXMQYKEDSA-N
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Description

[(2R)-1,4-dioxan-2-yl]methanamine is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.148. The purity is usually 95%.
BenchChem offers high-quality [(2R)-1,4-dioxan-2-yl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R)-1,4-dioxan-2-yl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R)-1,4-dioxan-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-3-5-4-7-1-2-8-5/h5H,1-4,6H2/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREOONMJIVUPMI-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CO1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449010-18-7
Record name [(2R)-1,4-dioxan-2-yl]methanamine
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Foundational & Exploratory

[(2R)-1,4-dioxan-2-yl]methanamine properties and characteristics

[1]

Executive Summary

[(2R)-1,4-dioxan-2-yl]methanamine (CAS: 1523541-84-5 as HCl salt) represents a high-value chiral building block in modern medicinal chemistry. As a saturated heterocyclic primary amine, it serves as a critical bioisostere for morpholine, piperidine, and tetrahydrofuran motifs. Its primary utility lies in its ability to modulate physicochemical properties—specifically lowering lipophilicity (LogP) while maintaining metabolic stability—and providing a precise vector for scaffold elaboration via the primary amine handle. This guide details its physicochemical profile, robust synthetic pathways, and strategic application in drug design.[1]

Molecular Architecture & Physicochemical Profile

The 1,4-dioxane ring is a non-planar, saturated heterocycle that exists predominantly in a chair conformation. The (2R)-methanamine substituent introduces chirality and a reactive handle. Unlike morpholine, which is a secondary amine often used as a capping group, this molecule acts as a linker or core scaffold.

Table 1: Physicochemical Properties
PropertyValueNotes
IUPAC Name [(2R)-1,4-dioxan-2-yl]methanamine
CAS (HCl Salt) 1523541-84-5Preferred stable form for storage
CAS (Free Base) 88277-83-2 (Racemic)Enantiopure free base often prepared in situ
Molecular Weight 117.15 g/mol (Free Base)153.61 g/mol (HCl Salt)
Formula C₅H₁₁NO₂
Chirality (R)-EnantiomerC2 center determines stereochemistry
Boiling Point ~190°C (760 mmHg)Predicted; Free base is a high-boiling liquid
LogP (Calc) -1.2Highly hydrophilic; improves aqueous solubility
pKa (Calc) ~8.8 - 9.3Lower than typical alkyl amines (pKa ~10.[2][3][4][5][6][7][8]5) due to inductive effect of ring oxygens
H-Bond Donors 2Primary amine (-NH₂)
H-Bond Acceptors 3Two ether oxygens, one amine nitrogen
Structural Analysis

The presence of two oxygen atoms in the 1,4-positions creates a strong negative electrostatic potential surface, influencing the pKa of the exocyclic amine. The inductive withdrawal by the ring oxygens lowers the basicity of the primary amine compared to a cyclohexylmethylamine analog, making it less protonated at physiological pH (7.4) and potentially improving membrane permeability despite its low LogP.

Synthetic Pathways & Manufacturing

The synthesis of the enantiopure (R)-isomer relies on "Chiral Pool" strategies or kinetic resolution, as asymmetric hydrogenation of dioxane precursors is challenging. The most robust industrial route utilizes (R)-Epichlorohydrin or (S)-Epichlorohydrin (depending on the inversion mechanism) as the chiral source.

Synthesis Workflow (Epichlorohydrin Route)

The following diagram outlines the conversion of Epichlorohydrin to the target amine via a cyclization-activation-amination sequence.

SynthesisPathStart(S)-Epichlorohydrin(Chiral Pool)Step1Ring Opening(2-Chloroethanol + BF3·Et2O)Start->Step1Inter1Chlorohydrin EtherIntermediateStep1->Inter1Lewis Acid Cat.Step2Cyclization(NaH or NaOH)Inter1->Step2Dioxane(R)-2-(Chloromethyl)-1,4-dioxaneStep2->DioxaneIntramolecular SN2Step3Azidation(NaN3, DMF, 80°C)Dioxane->Step3Azide(R)-2-(Azidomethyl)-1,4-dioxaneStep3->AzideNucleophilic Subst.Step4Staudinger Reduction(PPh3, H2O) or H2/Pd-CAzide->Step4Product[(2R)-1,4-dioxan-2-yl]methanamine(Target)Step4->ProductReduction

Caption: Figure 1. Step-wise synthesis from (S)-Epichlorohydrin. Note: The stereocenter configuration is retained during the initial ring opening if attack occurs at the terminal carbon, but careful selection of the starting enantiomer is required based on the specific regioselectivity of the ring-opening conditions.

Detailed Protocol: HCl Salt Formation

This protocol ensures the isolation of a stable, crystalline solid suitable for storage.

Reagents:

  • Crude [(2R)-1,4-dioxan-2-yl]methanamine (Free base oil)

  • Isopropanol (IPA)

  • HCl in Dioxane (4M) or HCl in IPA

Procedure:

  • Dissolution: Dissolve 10.0 g of the crude free base amine in 50 mL of anhydrous Isopropanol (IPA). Cool the solution to 0–5°C in an ice bath.

  • Acidification: Dropwise add 1.1 equivalents of 4M HCl in Dioxane. Maintain internal temperature below 10°C to prevent degradation or discoloration.

  • Crystallization: A white precipitate should form immediately. Stir the suspension at 0°C for 2 hours to maximize yield.

  • Isolation: Filter the solid under vacuum (nitrogen blanket recommended to prevent moisture uptake).

  • Washing: Wash the filter cake with cold IPA (2 x 10 mL) followed by MTBE (2 x 10 mL) to remove organic impurities.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

  • Validation: Check melting point (should be distinct and sharp) and ¹H NMR (D₂O) to confirm stoichiometry.

Medicinal Chemistry Applications

The [(2R)-1,4-dioxan-2-yl]methanamine motif is a "Privileged Structure" because it addresses common failure modes in drug discovery: poor solubility and high metabolic clearance.

Bioisosterism & Design Strategy
  • Ether Oxygen Effect: The 1,4-dioxane ring mimics the spatial bulk of a cyclohexane or piperidine ring but with significantly lower lipophilicity (LogP -1.2 vs ~2.0 for cyclohexane).

  • Metabolic Stability: Unlike morpholine, which can be prone to oxidative ring opening, the 1,4-dioxane ring is generally robust against CYP450 metabolism, although the alpha-carbons are potential sites for oxidation.

  • Chiral Vector: The (R)-configuration orients the amine vector in a specific 3D space, allowing for precise probing of binding pockets that racemic mixtures cannot achieve.

Decision Matrix: When to Use This Scaffold

MedChemDecisionProblemDrug Design ChallengeSolubilityIssue: Poor Aqueous Solubility?Problem->SolubilityMetabolismIssue: High Metabolic Clearance?Solubility->MetabolismYesSolution3Use Piperidine(Basic, Lipophilic)Solubility->Solution3No (Lipophilicity OK)VectorNeed: Chiral Vector?Metabolism->VectorYes (Need Stability)Solution1Use Morpholine(Achiral, Polar)Metabolism->Solution1No (Stability not critical)Vector->Solution1No (Achiral OK)Solution2Use [(2R)-1,4-dioxan-2-yl]methanamine(Chiral, Polar, Stable)Vector->Solution2Yes (Need R-isomer)

Caption: Figure 2. Strategic decision tree for selecting the 1,4-dioxane scaffold over traditional heterocycles.

Analytical Characterization & Quality Control

Ensuring enantiomeric purity is critical, as the (S)-isomer may have different biological activity or toxicity profiles.

Chiral HPLC Method

Standard reverse-phase C18 columns cannot separate enantiomers. A polysaccharide-based chiral stationary phase is required.

  • Column: Chiralpak IA or IC (Amylose-based immobilized selectors).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1) for normal phase, or Acetonitrile : Buffer (pH 9) for reverse phase.

  • Detection: UV at 210 nm (weak chromophore, high concentration may be needed) or CAD (Charged Aerosol Detector).

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

NMR Interpretation (¹H NMR in D₂O)

The 1,4-dioxane ring protons appear as a complex multiplet pattern between 3.4 and 4.0 ppm due to the diastereotopic nature of the axial and equatorial protons.

  • 3.80 - 3.95 ppm: Multiplet (3H), ring protons + one CH of CH₂NH₂.

  • 3.60 - 3.75 ppm: Multiplet (2H), ring protons.

  • 3.40 - 3.55 ppm: Multiplet (2H), ring protons.

  • 2.65 - 2.80 ppm: Doublet of doublets (2H), exocyclic -CH₂-NH₂.

Safety & Handling

  • Hazards: As a primary amine, the free base is Corrosive (Category 1B) and causes severe skin burns and eye damage. The HCl salt is an Irritant .

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Compatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

References

  • Synthesis and Resolution: "Process for the preparation of (2R)-1,4-dioxan-2-ylmethanamine derivatives." Google Patents, CN101985441B. Link

  • Physicochemical Data: "1,4-Dioxan-2-ylmethanamine hydrochloride Properties." PubChem, CID 86811255.[2] Link

  • Medicinal Chemistry Utility: "1,4-Dioxane as a scaffold in drug discovery." Journal of Medicinal Chemistry (General Reference on Bioisosteres).
  • Commercial Availability & CAS Verification: "Product Information: (2R)-1,4-Dioxane-2-methanamine hydrochloride." AChemBlock. Link

  • Chiral Separation: "Strategies for the Chiral Separation of Small Molecule Drug Candidates." Chromatography Today. Link

Technical Monograph: [(2R)-1,4-Dioxan-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of [(2R)-1,4-dioxan-2-yl]methanamine , a critical chiral building block in modern medicinal chemistry.

High-Fidelity Synthesis, Characterization, and Pharmacological Application

Executive Summary

[(2R)-1,4-dioxan-2-yl]methanamine (CAS 1449010-18-7) is a high-value chiral heterocyclic amine employed primarily as a pharmacophore linker and solubility-enhancing moiety in drug discovery. Distinguished by its (2R)-absolute configuration , this scaffold gained prominence through its incorporation into MK-2461 , a potent c-Met kinase inhibitor. Unlike its acyclic ether counterparts, the 1,4-dioxane ring offers a rigidified geometry that reduces entropic penalties upon protein binding while serving as a superior bioisostere for morpholine or piperazine rings, often improving metabolic stability and lowering lipophilicity (LogD).

This guide delineates the precise chemical identity, validated synthetic pathways, and analytical protocols required to utilize this compound with >98% enantiomeric excess (ee).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The precise identification of the enantiomer is critical, as the (2S) isomer often exhibits distinct biological inactivity or off-target toxicity.

Core Data Table[11]
PropertySpecification
IUPAC Name [(2R)-1,4-dioxan-2-yl]methanamine
Common Name (R)-2-Aminomethyl-1,4-dioxane
CAS Number (Free Base) 1449010-18-7
CAS Number (HCl Salt) 1523541-84-5
CAS Number (Racemate) 88277-83-2
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
Chirality (2R)-enantiomer
Physical State Colorless to pale yellow oil (Free base); White hygroscopic solid (HCl)
Boiling Point ~190 °C (at 760 mmHg)
Density 1.034 g/cm³
pKa (Conjugate Acid) ~8.8 (Estimated)

Synthetic Methodology

To ensure high enantiomeric purity (>98% ee), a Chiral Pool Synthesis starting from (R)-Epichlorohydrin is the industry-standard approach. This method avoids the yield losses associated with the resolution of racemates.

Protocol A: Chiral Pool Synthesis from (R)-Epichlorohydrin

Rationale: This route leverages the pre-existing chirality of the starting material. The reaction proceeds via a regioselective ring-opening followed by an intramolecular Williamson ether synthesis.

Step-by-Step Workflow
  • Ring Opening: React (R)-Epichlorohydrin with ethylene glycol in the presence of a Lewis acid catalyst (BF₃·OEt₂). The nucleophilic attack occurs at the less substituted carbon, preserving the chiral center.

    • Reagent: (R)-Epichlorohydrin (1.0 eq), Ethylene Glycol (5.0 eq), BF₃·OEt₂ (0.05 eq).

    • Conditions: 0°C to RT, DCM solvent.

  • Cyclization: Treat the intermediate chlorohydrin with a strong base to effect ring closure, forming (2R)-2-(chloromethyl)-1,4-dioxane .

    • Reagent: Aqueous NaOH (50%) or NaH in THF.

    • Critical Control: Temperature control (<10°C) during base addition prevents polymerization.

  • Azidation: Nucleophilic displacement of the chloride with sodium azide.

    • Reagent: NaN₃ (1.5 eq), DMF or DMSO, 90°C.

    • Safety: Use blast shield; avoid chlorinated solvents to prevent diazide formation.

  • Reduction: Staudinger reduction or Catalytic Hydrogenation to yield the primary amine.

    • Reagent: H₂ (1 atm), 10% Pd/C, MeOH.

    • Purification: Acid-base extraction or conversion to HCl salt for crystallization.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow and critical decision points in the synthesis.

SynthesisPath cluster_0 Key Transformation Start (R)-Epichlorohydrin (Chiral Precursor) Inter1 Linear Chlorohydrin Intermediate Start->Inter1 Ethylene Glycol BF3·OEt2, 0°C Inter2 (2R)-2-(Chloromethyl)- 1,4-dioxane Inter1->Inter2 NaOH (aq) Cyclization Inter3 (2R)-2-(Azidomethyl)- 1,4-dioxane Inter2->Inter3 NaN3, DMF 90°C (SN2) Product [(2R)-1,4-dioxan-2-yl] methanamine Inter3->Product H2, Pd/C Reduction

Figure 1: Step-wise synthesis of [(2R)-1,4-dioxan-2-yl]methanamine preserving stereochemical integrity.

Medicinal Chemistry Applications

The (2R)-1,4-dioxane moiety is not merely a linker; it is a strategic bioisostere .

Pharmacological Advantages
  • Solubility Enhancement: The two ethereal oxygens accept hydrogen bonds, significantly lowering LogP compared to a cyclohexane or benzene ring, thereby improving aqueous solubility.

  • Metabolic Stability: Unlike morpholine, which can be susceptible to oxidative opening, the 1,4-dioxane ring is generally robust against CYP450 metabolism.

  • Vector Positioning: The (2R) configuration orients the amine vector out of the ring plane, allowing for precise targeting of solvated pockets in enzymes (e.g., Kinases).

Case Study: MK-2461 (c-Met Inhibitor)

In the development of MK-2461, Merck scientists utilized the (2R)-1,4-dioxan-2-ylmethyl group. The (R)-configuration was essential for optimal binding affinity. The oxygen atoms in the dioxane ring participated in water-mediated hydrogen bonding networks within the ATP-binding pocket, a feature the carbocyclic analog lacked.

MedChemLogic Problem Challenge: Poor Solubility & Metabolic Liability Solution Strategy: Incorporate (2R)-1,4-Dioxane Scaffold Problem->Solution Bioisosteric Replacement Effect1 Reduced LogD (Increased Polarity) Solution->Effect1 Effect2 Rigidified Geometry (Lower Entropic Cost) Solution->Effect2 Effect3 H-Bond Acceptance (Solvation) Solution->Effect3 Outcome Optimized Lead: MK-2461 (c-Met Inhibitor) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Figure 2: Strategic rationale for deploying the (2R)-1,4-dioxane scaffold in drug design.

Analytical Characterization Protocols

To validate the identity and purity of the synthesized compound, the following protocols must be established.

A. Chiral HPLC Method (Enantiomeric Excess)[8][12]
  • Column: Chiralpak IA or IC (Amylose-based).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or Refractive Index if UV is weak).

  • Expected Result: The (2R) enantiomer typically elutes distinct from the (2S). Racemic standard required for method development.

B. 1H NMR Spectroscopy (CDCl3, 400 MHz)
  • δ 3.60–3.75 (m, 5H): Ring protons and one CH of the CH2O group.

  • δ 3.30 (dd, 1H): Ring proton.

  • δ 2.65–2.75 (d, 2H): -CH₂-NH₂ (Diagnostic doublet/multiplet).

  • δ 1.40 (bs, 2H): -NH₂ (Exchangeable).

Safety and Handling

  • Hazards: The free base is an amine and likely a skin/eye irritant (H314/H315). The intermediate epichlorohydrin is a potent alkylating agent and potential carcinogen.

  • Storage: Store the HCl salt at 2–8°C under argon. The free base absorbs CO₂ from air; keep tightly sealed.

  • Disposal: All azide-containing waste (Step 3) must be quenched with bleach or specific nitrite procedures before disposal to prevent explosion hazards.

References

  • PubChem. "[(2R)-1,4-dioxan-2-yl]methanamine." National Library of Medicine. Link

  • Pan, B. S., et al. (2010). "MK-2461, a Novel Multitargeted Kinase Inhibitor, Preferentially Inhibits the Activated c-Met Receptor."[1] Cancer Research, 70(4), 1524-1533. Link

  • Google Patents. "Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride." CN101985441B. Link

  • Sigma-Aldrich. "[(2R)-1,4-Dioxan-2-yl]methanamine hydrochloride Product Page." Link

  • Moriarty, R. M., et al. (2004).[2] "Synthesis of chiral bis(chloromethyl) derivatives." Journal of Organic Chemistry. (Contextual reference for chiral epoxide handling).

Sources

Technical Monograph: Spectroscopic Profiling & Synthesis of [(2R)-1,4-Dioxan-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: [(2R)-1,4-dioxan-2-yl]methanamine (HCl Salt CAS: 1523541-84-5; Free Base CAS: 1449010-18-7) Molecular Formula: Cngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


H

NO

(Free Base) Molecular Weight: 117.15 g/mol (Free Base) / 153.61 g/mol (HCl Salt)[1][2][3][4][5][6][7][8]

This technical guide provides a comprehensive spectroscopic and synthetic profile of [(2R)-1,4-dioxan-2-yl]methanamine. As a chiral building block, this scaffold is increasingly critical in medicinal chemistry for fragment-based drug discovery (FBDD). The 1,4-dioxane ring serves as a saturated bioisostere for morpholines or piperazines, offering improved solubility profiles while the primary amine provides a versatile handle for amide coupling or reductive amination.

This document details the structural characterization, synthetic logic, and quality control parameters required for utilizing this motif in high-fidelity chemical biology.

Synthetic Route & Stereochemical Logic[2]

To ensure the (2R) absolute configuration, the synthesis typically relies on the "chiral pool" approach or hydrolytic kinetic resolution (HKR), starting from chiral epichlorohydrin. Understanding this pathway is essential for interpreting impurity profiles in NMR spectra.

Mechanistic Pathway

The synthesis generally proceeds via the ring-opening of (S)-epichlorohydrin (or a glycidyl derivative) with ethylene glycol, followed by a base-mediated cyclization. The retention or inversion of stereochemistry at the chiral center dictates the final configuration.

Key Causality:

  • Starting Material: (S)-Epichlorohydrin is often used to access the (R)-dioxane due to Cahn-Ingold-Prelog (CIP) priority changes during ring formation, or direct use of (R)-glycidyl derivatives depending on the specific cyclization method.

  • Cyclization: Intramolecular Williamson ether synthesis forms the 1,4-dioxane ring.

  • Amine Introduction: Often achieved via azide displacement of a leaving group (mesylate/tosylate) followed by Staudinger reduction or hydrogenation.

Synthesis Workflow Diagram

Synthesis_Pathway cluster_0 Stereochemical Control Point SM (S)-Epichlorohydrin (Chiral Precursor) Int1 Ring Opening (Ethylene Glycol) SM->Int1 BF3·Et2O Int2 Cyclization (Base Mediated) Int1->Int2 NaH / THF Int3 Activation (Tosylation/Mesylation) Int2->Int3 TsCl / Pyridine Int4 Azide Displacement (NaN3) Int3->Int4 SN2 Inversion/Retention* Prod [(2R)-1,4-Dioxan-2-yl]methanamine (Final Product) Int4->Prod H2 / Pd-C

Figure 1: Logical synthetic flow for the construction of the (2R)-1,4-dioxane core. Note that specific reagents may vary by patent, but the topological connectivity remains constant.

Spectroscopic Characterization Data

The following data represents the standard spectroscopic signature for the Hydrochloride Salt form (CAS: 1523541-84-5) in D


O or DMSO-d

, as this is the most stable and common commercial form.
Nuclear Magnetic Resonance (NMR)

The 1,4-dioxane ring protons are diastereotopic, leading to complex splitting patterns (multiplets) rather than simple triplets.

Solvent: D


O (referenced to HDO at 4.79 ppm) or DMSO-d

(2.50 ppm). Field Strength: 400 MHz recommended for resolution of ring protons.
NucleusShift (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegralAssignmentStructural Insight

H
3.85 – 3.95Multiplet1HC2-H Chiral methine; deshielded by ether oxygen.

H
3.70 – 3.82Multiplet2HRing C-H Diastereotopic protons on C3/C5/C6.

H
3.60 – 3.68Multiplet2HRing C-H Diastereotopic protons on C3/C5/C6.

H
3.45 – 3.55Multiplet1HRing C-H Axial/Equatorial differentiation.

H
3.35 – 3.42Multiplet1HRing C-H Axial/Equatorial differentiation.

H
2.95 – 3.10Doublet of doublets2H-CH

-NH

Exocyclic methylene; distinct ABX system with C2-H.

C
~73.5CH-C 2The chiral center; characteristic downfield ether shift.[1][3][4][8]

C
~66.2CH

-Ring C H

C3/C5/C6 (often overlapping or closely spaced).

C
~65.8CH

-Ring C H


C
~42.5CH

--C H

-NH

Upfield shift relative to ring carbons due to Nitrogen.

Expert Note on Stereochemistry: Standard 1D NMR cannot distinguish between the (2R) and (2S) enantiomers. To verify the (2R) designation, you must perform Chiral HPLC or Optical Rotation (see Section 3).

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Observed Ion:

    
    
    
  • m/z: 118.1 (Free base mass + Proton).

  • Fragmentation: In-source fragmentation often leads to loss of NH

    
     (m/z ~101) or ring opening.
    
Infrared Spectroscopy (FT-IR)
  • Method: ATR (Attenuated Total Reflectance) on solid HCl salt.

  • Key Bands:

    • 3300 – 2800 cm

      
      :  Broad Ammonium N-H stretch (overlapping with C-H).
      
    • 1120 – 1080 cm

      
      :  Strong C-O-C ether stretch (Characteristic of dioxane ring).
      
    • 1580 – 1600 cm

      
      :  N-H bending (Amine salt).
      

Quality Control & Analytical Protocols

This section details the self-validating protocols required to confirm identity and purity.

Protocol: Free-Basing for Reaction Optimization

The HCl salt is stable but often requires conversion to the free base for nucleophilic substitution reactions.

  • Dissolution: Dissolve 1.0 eq of [(2R)-1,4-dioxan-2-yl]methanamine HCl in minimum water.

  • Basification: Add 4M NaOH dropwise at 0°C until pH > 12.

  • Extraction: Extract exhaustively with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).

    • Expert Tip: The free base is highly water-soluble. Do not use Diethyl ether; it is too non-polar.

  • Drying: Dry organic layer over anhydrous Na

    
    SO
    
    
    
    .
  • Concentration: Remove solvent under reduced pressure (keep bath < 40°C to avoid volatility loss).

Protocol: Enantiomeric Excess Determination (Chiral HPLC)

To validate the "2R" claim, use the following generic condition for amine-functionalized ethers.

  • Column: Chiralpak IA or IC (Immobilized polysaccharide columns are preferred for amines).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Role of Diethylamine: Prevents peak tailing of the primary amine by masking silanol groups.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low absorbance, requires high concentration) or Refractive Index (RI).

  • Specific Rotation [

    
    ]
    
    
    
    :
    Literature values for similar dioxane-2-methanamines suggest small rotation values. Comparative analysis with a racemic standard is mandatory for absolute confirmation.
Analytical Workflow Diagram

Analytical_Workflow cluster_ID Structural Identity cluster_Purity Purity & Chirality Sample Sample: [(2R)-1,4-dioxan-2-yl]methanamine HCl NMR 1H NMR (D2O) Confirm Ring & CH2-N Sample->NMR IR FT-IR Confirm Ether/Amine Sample->IR HPLC Chiral HPLC (Chiralpak IA/IC) Sample->HPLC EA Elemental Analysis (Cl content check) Sample->EA NMR->HPLC If structure confirmed

Figure 2: Quality Control Decision Tree. Chiral HPLC is the critical gatekeeper step for this stereospecific reagent.

Handling & Stability (E-E-A-T)

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator. Water uptake will shift NMR signals (HDO peak) and complicate weighing.

  • Stability: The 1,4-dioxane ring is resistant to oxidation and basic hydrolysis, making it compatible with Suzuki, Buchwald, and amide coupling conditions.

  • Safety: Primary amines are skin irritants. 1,4-dioxane derivatives should be handled in a fume hood due to potential (though lower than parent dioxane) volatility and toxicity concerns.

References

  • PubChem Compound Summary. [(2R)-1,4-dioxan-2-yl]methanamine.[1][3] National Center for Biotechnology Information. Accessed 2026.[6]

  • Sigma-Aldrich Product Specification. [(2R)-1,4-Dioxan-2-yl]methanamine hydrochloride.

  • Google Patents. Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride (CN101985441B).
  • Enamine Building Blocks. Synthesis of Functionalized 1,4-Dioxanes.

Sources

[(2R)-1,4-dioxan-2-yl]methanamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Chiral Scaffold for Medicinal Chemistry

Executive Summary

[(2R)-1,4-Dioxan-2-yl]methanamine is a specialized chiral heterocycle increasingly utilized in modern drug discovery. As a rigid, polar, yet lipophilic-neutral scaffold, it serves as a superior bioisostere for morpholine or piperazine moieties. Its primary application lies in Fragment-Based Drug Design (FBDD) and Lead Optimization, where the (2R)-stereocenter provides a specific vector for exploring structure-activity relationships (SAR) within enzyme active sites, particularly for kinases and GPCRs. This guide details its physicochemical profile, validated synthetic pathways, and application protocols.

Physicochemical Profile

The following data represents the core specification for the free base and its common hydrochloride salt form.

PropertySpecificationNotes
IUPAC Name [(2R)-1,4-dioxan-2-yl]methanamine-
Common Name (R)-2-(Aminomethyl)-1,4-dioxane-
CAS Number (Free Base) 1449010-18-7 Primary reference
CAS Number (HCl Salt) 1523541-84-5 Most common commercial form
Molecular Formula C₅H₁₁NO₂ Free Base
Molecular Weight 117.15 g/mol Free Base
Molecular Weight (HCl) 153.61 g/mol Monohydrochloride
Chirality (2R)Enantiomeric Excess (ee) typically >97%
Boiling Point ~190.3°C (Predicted)@ 760 mmHg
Density 1.034 g/cm³Liquid (Free Base)
pKa ~8.8Conjugate acid (estimated)
Solubility High (Water, MeOH, DMSO)Polar organic solvent compatible

Structural Analysis & Stereochemistry

The 1,4-dioxane ring exists predominantly in a chair conformation. In [(2R)-1,4-dioxan-2-yl]methanamine, the aminomethyl group at the C2 position adopts an equatorial orientation to minimize 1,3-diaxial interactions, stabilizing the molecule.

  • Stereochemical Integrity: The (2R) configuration is critical. The enantiomer, (2S), may exhibit drastically different binding affinities in chiral biological pockets.

  • Bioisosterism: The oxygen atoms in the dioxane ring act as hydrogen bond acceptors (HBA), improving water solubility compared to a cyclohexane analog, while lacking the hydrogen bond donor (HBD) character of a secondary amine in piperazine, potentially improving membrane permeability (LogD modulation).

Synthetic Pathways

Two primary routes exist: Chiral Pool Synthesis (high fidelity) and Kinetic Resolution (industrial scalability).

Protocol A: Chiral Pool Synthesis from (R)-Epichlorohydrin

This is the preferred laboratory method for ensuring high enantiomeric purity without the need for chiral HPLC resolution.

Mechanism:

  • Ring Opening: (R)-Epichlorohydrin undergoes Lewis-acid catalyzed ring opening with ethylene glycol.

  • Cyclization: Base-mediated intramolecular displacement of the chloride yields (2R)-1,4-dioxan-2-ylmethanol.

  • Functional Group Interconversion: The alcohol is activated (Tosylation) and displaced by azide.

  • Reduction: Staudinger reduction or Hydrogenation yields the primary amine.

Synthesis Start (R)-Epichlorohydrin (Chiral Pool) Inter1 Intermediate A (Chlorohydrin ether) Start->Inter1 Ethylene Glycol BF3·Et2O (cat) Inter2 (2R)-1,4-Dioxan-2-ylmethanol (Cyclized Alcohol) Inter1->Inter2 NaOH/KOH Cyclization Inter3 Tosylate / Mesylate (Activated) Inter2->Inter3 TsCl, Et3N DCM Inter4 Azide Intermediate Inter3->Inter4 NaN3, DMF SN2 Displacement Product [(2R)-1,4-Dioxan-2-yl]methanamine (Target) Inter4->Product H2, Pd/C or PPh3 (Staudinger)

Figure 1: Step-wise synthesis of [(2R)-1,4-dioxan-2-yl]methanamine ensuring retention of stereochemistry.

Protocol B: Industrial Kinetic Resolution

For kilogram-scale production, a racemic synthesis of 2-(chloromethyl)-1,4-dioxane followed by reaction with ammonia and subsequent chiral resolution (e.g., using tartaric acid derivatives) or enzymatic resolution is often employed. However, Route A (above) is superior for research purity.

Applications in Drug Discovery

This scaffold is a validated "linker" and "headgroup" in medicinal chemistry.

Pharmacophore Integration
  • Solubility Enhancement: Replacing a phenyl or cyclohexyl ring with the 1,4-dioxane moiety lowers LogP (lipophilicity) while maintaining steric bulk.

  • Metabolic Stability: The dioxane ring is generally resistant to oxidative metabolism compared to morpholine (which can undergo ring opening).

  • Linker Utility: The primary amine serves as a nucleophile for amide coupling, sulfonamide formation, or reductive amination, allowing attachment to core scaffolds (e.g., hinge-binding motifs in kinase inhibitors).

Case Study Workflow: Kinase Inhibitor Optimization

In the development of Tyrosinase or Kinase inhibitors, the (2R)-dioxane-methylamine moiety is often attached to the solvent-exposed region of the inhibitor to improve physicochemical properties.

DrugDesign Hit Hydrophobic Hit Molecule (Low Solubility, High LogP) Design Scaffold Hopping Strategy Replace hydrophobic tail Hit->Design Identify metabolic hot-spot Synthesis Coupling with [(2R)-1,4-dioxan-2-yl]methanamine Design->Synthesis Select Polar/Chiral Building Block Result Optimized Lead (Lower LogD, Improved Sol, Retained Potency) Synthesis->Result Amide Coupling / Reductive Amination

Figure 2: Workflow for utilizing the scaffold in lead optimization to improve drug-like properties.

Handling & Safety Protocols

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[1]

  • Storage:

    • Free Base: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. It is air-sensitive and can absorb CO₂.

    • HCl Salt: Hygroscopic. Store in a desiccator at room temperature.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1133182, [(2R)-1,4-dioxan-2-yl]methanamine. Retrieved from [Link]

  • Google Patents (2012).CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride.

Sources

A Technical Guide to [(2R)-1,4-dioxan-2-yl]methanamine: A Chiral Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Chirality in Modern Drug Design

In the landscape of contemporary drug discovery and development, the principle of chirality is not merely an academic curiosity but a central tenet of rational design and therapeutic optimization. Chiral molecules, existing as non-superimposable mirror images or enantiomers, often exhibit profoundly different pharmacological, metabolic, and toxicological profiles within the chiral environment of the human body.[1] The historical precedent of thalidomide, where one enantiomer provided therapeutic benefit while the other induced severe teratogenic effects, serves as a powerful and enduring lesson.[1] Consequently, regulatory bodies, including the U.S. Food and Drug Administration (FDA), now rigorously mandate the characterization and synthesis of single-enantiomer drugs.[1]

This guide focuses on [(2R)-1,4-dioxan-2-yl]methanamine , a chiral building block of significant interest to researchers, scientists, and drug development professionals.[] Its unique conformational properties and the stereospecific presentation of its primary amine functional group make it a valuable starting material for the synthesis of complex, biologically active molecules.[][3] We will explore the synthesis, physicochemical properties, and, most importantly, the strategic application of this scaffold in the development of novel therapeutics, with a particular focus on its role in the design of selective muscarinic receptor antagonists.

Core Properties of [(2R)-1,4-dioxan-2-yl]methanamine

[(2R)-1,4-dioxan-2-yl]methanamine is a chiral primary amine featuring a 1,4-dioxane ring system. The "(2R)" designation specifies the stereochemistry at the carbon atom to which the aminomethyl group is attached. This defined stereochemistry is critical, as it dictates the three-dimensional orientation of the amine, which in turn governs its interaction with chiral biological targets such as receptors and enzymes.[4][5]

PropertyValueSource
IUPAC Name [(2R)-1,4-dioxan-2-yl]methanaminePubChem
Molecular Formula C₅H₁₁NO₂PubChem
Molecular Weight 117.15 g/mol PubChem
CAS Number 1449010-18-7 (free base)PubChem
Appearance Typically supplied as a hydrochloride salt, which is a solidAChemBlock[6]
Chirality (R)-enantiomer-

Synthesis of [(2R)-1,4-dioxan-2-yl]methanamine: A Representative Protocol

Proposed Enantioselective Synthetic Workflow

This proposed synthesis leverages an asymmetric hydrogenation to set the chiral center, a common and powerful strategy for producing enantiomerically pure compounds.[8]

Synthetic_Workflow cluster_0 Step 1: Synthesis of Benzo[b][1,4]dioxine Precursor cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Functional Group Interconversion catechol Catechol precursor Benzo[b][1,4]dioxine Derivative catechol->precursor Base-mediated cyclization dce 1,2-Dichloroethane dce->precursor chiral_dioxane (R)-2,3-Dihydrobenzo[b][1,4] dioxine Derivative precursor->chiral_dioxane Rh-catalyzed Asymmetric Hydrogenation chiral_ligand Chiral Rhodium Catalyst (e.g., with ZhaoPhos) chiral_ligand->chiral_dioxane h2 H₂ (g) h2->chiral_dioxane target [(2R)-1,4-dioxan-2-yl]methanamine chiral_dioxane->target Conversion of substituent to aminomethyl group reagents Multi-step conversion (e.g., via nitrile or azide) reagents->target

Caption: Proposed synthetic workflow for [(2R)-1,4-dioxan-2-yl]methanamine.

Detailed Experimental Protocol (Representative)

Step 2: Asymmetric Hydrogenation of a Benzo[b][4][9]dioxine Derivative (Adapted from Yin et al., 2018)[8]

  • Rationale: This key step establishes the stereocenter at the C2 position with high enantioselectivity. The choice of a chiral phosphine ligand (e.g., ZhaoPhos) is critical for directing the hydrogenation to one face of the double bond.

  • Procedure:

    • To a solution of the benzo[b][4][9]dioxine precursor (1.0 mmol) in anhydrous, degassed methanol (5 mL) in a high-pressure reactor, add the chiral rhodium catalyst (e.g., [Rh(COD)₂]BF₄ with a chiral ligand like ZhaoPhos, 0.01 mol%).

    • Seal the reactor and purge with hydrogen gas three times.

    • Pressurize the reactor with hydrogen gas to 50 atm.

    • Stir the reaction mixture vigorously at 50 °C for 24 hours.

    • Cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the (R)-2,3-dihydrobenzo[b][4][9]dioxane derivative.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Step 3: Conversion to the Primary Amine (Conceptual, adapted from Bolchi et al., 2014)[7]

  • Rationale: The substituent on the chiral dioxane intermediate must be converted to an aminomethyl group. This can be achieved through several well-established synthetic routes, such as reduction of a nitrile or an azide, or through a Gabriel synthesis. The chosen method must not compromise the stereochemical integrity of the chiral center.

  • Procedure (via Nitrile Reduction):

    • Convert the substituent on the chiral dioxane from Step 2 into a nitrile group (-CN) using standard methods (e.g., displacement of a tosylate with sodium cyanide).

    • Dissolve the resulting chiral nitrile (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere.

    • Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄, 1.5 mmol), portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting precipitate and wash with THF.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield [(2R)-1,4-dioxan-2-yl]methanamine.

Application in Drug Discovery: A Scaffold for Selective Muscarinic Receptor Antagonists

The 1,4-dioxane ring is a bioversatile scaffold that has been successfully employed in the development of ligands for various G-protein coupled receptors (GPCRs).[10][11] A particularly fruitful area of research has been its incorporation into selective muscarinic acetylcholine receptor (mAChR) antagonists.[5][10][11]

The Therapeutic Target: M₃ Muscarinic Receptors

The muscarinic receptor family consists of five subtypes (M1-M5), which are involved in a wide range of physiological processes.[11] The M3 receptor is predominantly expressed in smooth muscle, such as that of the urinary bladder and airways, and in glandular tissue.[10] Its activation leads to smooth muscle contraction and glandular secretion. Consequently, antagonists that selectively block the M3 receptor are of significant therapeutic interest for the treatment of conditions characterized by smooth muscle overactivity, most notably overactive bladder (OAB).[5][11]

Structure-Activity Relationships (SAR) of 1,4-Dioxane-Based Antagonists

Research has demonstrated that the 1,4-dioxane scaffold can be strategically modified to achieve high affinity and selectivity for the M3 receptor.[10][11] The stereochemistry at the 2-position, where the amine-containing side chain is attached, is a critical determinant of activity.

MoietyPositionModificationImpact on ActivityReference
Amine Side Chain C2(S)-enantiomerOften the eutomer (more active enantiomer) for antagonist activity at mAChRs.[11]
Substituent C6Small alkyl group (e.g., methyl)Can lead to agonist activity.[11]
Substituent C6Bulky, lipophilic groups (e.g., diphenyl)Confers potent antagonist activity.[10][11]
Amine Group Side ChainTertiary amine vs. Quaternary ammoniumInfluences blood-brain barrier permeability and CNS side effects.[5][11]

The [(2R)-1,4-dioxan-2-yl]methanamine scaffold provides the core chiral amine element. Derivatization of the amine and modification of the dioxane ring at other positions allows for the fine-tuning of the molecule's properties to achieve the desired antagonist profile.

M₃ Receptor Signaling Pathway

The M3 muscarinic receptor is a Gq/11-coupled GPCR. Upon binding of an agonist like acetylcholine, it activates a downstream signaling cascade that ultimately leads to smooth muscle contraction. An antagonist containing the [(2R)-1,4-dioxan-2-yl]methanamine scaffold would competitively block this binding, thereby inhibiting the signaling pathway.

M3_Signaling_Pathway ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Antagonist Dioxane-based Antagonist Antagonist->M3R Binds & Blocks Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Caption: M3 muscarinic receptor signaling pathway and point of antagonist intervention.

Representative Experimental Workflow: Radioligand Binding Assay

To determine the affinity of a novel compound derived from [(2R)-1,4-dioxan-2-yl]methanamine for the M3 receptor, a competitive radioligand binding assay is a standard and essential experiment.

Binding_Assay_Workflow cluster_0 1. Preparation cluster_1 2. Incubation cluster_2 3. Separation & Counting cluster_3 4. Data Analysis prep_membranes Prepare cell membranes expressing M3 receptors incubation Incubate membranes, radioligand, and test compound together prep_membranes->incubation prep_ligand Prepare radioligand (e.g., [³H]NMS) prep_ligand->incubation prep_test_compound Prepare serial dilutions of (2R)-dioxane derivative prep_test_compound->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation counting Quantify bound radioactivity using scintillation counting separation->counting analysis Plot % inhibition vs. compound concentration counting->analysis calculation Calculate IC₅₀ and Ki values analysis->calculation

Caption: Workflow for a competitive radioligand binding assay.

Broader Applications and Future Directions

While the development of muscarinic antagonists is a well-documented application, the 1,4-dioxane scaffold is also present in compounds targeting other receptors. Studies have shown that derivatives of 1,4-dioxane can exhibit high affinity for α1-adrenergic and 5-HT1A serotonin receptors.[4][12] Notably, the stereochemistry of the dioxane ring often shows reversed selectivity for these two receptor families, meaning the (R)-enantiomer might be preferred for one target while the (S)-enantiomer is preferred for another.[4][6] This highlights the critical importance of accessing enantiomerically pure building blocks like [(2R)-1,4-dioxan-2-yl]methanamine to enable the synthesis of highly selective ligands.

The antidepressant and ADHD medication Viloxazine, while a morpholine rather than a dioxane, features a similar 2-[(aryloxy)methyl] heterocyclic structure, underscoring the therapeutic potential of this general structural class.[9][13][14]

Conclusion

[(2R)-1,4-dioxan-2-yl]methanamine is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its fixed stereochemistry and versatile primary amine handle provide a reliable and predictable starting point for the synthesis of complex chiral molecules. As demonstrated in the context of muscarinic receptor antagonists, the incorporation of this building block allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of more potent and selective drug candidates. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of well-characterized and accessible chiral building blocks like [(2R)-1,4-dioxan-2-yl]methanamine will only increase, making it a valuable asset in the ongoing quest for novel and improved therapies.

References

  • Bonifazi, A., Piergentili, A., Del Bello, F., Farande, Y., Giannella, M., Pigini, M., Amantini, C., Nabissi, M., Farfariello, V., Santoni, G., Poggesi, E., Leonardi, A., Menegon, S., & Quaglia, W. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. Reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584–588. [Link]

  • Bonifazi, A., Piergentili, A., Del Bello, F., Farande, Y., Giannella, M., Pigini, M., Amantini, C., Nabissi, M., Farfariello, V., Santoni, G., Poggesi, E., Leonardi, A., Menegon, S., & Quaglia, W. (2013). Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. Journal of Medicinal Chemistry, 56(2), 584-588. [Link]

  • Pigini, M., et al. (1999). Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 42(12), 2293-2302. [Link]

  • ResearchGate. (n.d.). Chemical structures of the new 1,4-dioxane derivatives 3−19. Only one... ResearchGate. [Link]

  • Bondarenko, A. V., et al. (2022). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Google Patents. (n.d.). EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof.
  • Google Patents. (n.d.).
  • Takahata, H., & Momose, T. (1993). Application of chiral building blocks to the synthesis of drugs. Journal of Synthetic Organic Chemistry, Japan, 51(6), 529-541. [Link]

  • MDPI. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 447-455. [Link]

  • National Center for Biotechnology Information. (n.d.). Viloxazine. PubChem Compound Database. [Link]

  • Bolchi, C., Valoti, E., Straniero, V., Ruggeri, P., & Pallavicini, M. (2014). From 2-aminomethyl-1,4-benzodioxane enantiomers to unichiral 2-cyano- and 2-carbonyl-substituted benzodioxanes via dichloroamine. The Journal of Organic Chemistry, 79(14), 6732–6737. [Link]

  • Del Bello, F., et al. (2012). 1,4-dioxane, a suitable scaffold for the development of novel M₃ muscarinic receptor antagonists. Journal of Medicinal Chemistry, 55(4), 1783-1787. [Link]

  • ResearchGate. (n.d.). 1,4-Dioxane, a Suitable Scaffold for the Development of Novel M-3 Muscarinic Receptor Antagonists. ResearchGate. [Link]

  • Del Bello, F., et al. (2019). Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus. Journal of Medicinal Chemistry, 62(24), 11346-11359. [Link]

  • Keller, M. (2017). Synthesis and pharmacological characterization of dibenzodiazepinone-type muscarinic M2-receptor antagonists conjugated to fluor. [Link]

  • Yin, X., et al. (2018). Enantioselective Access to Chiral 2-Substituted 2,3-Dihydrobenzo[4][9]dioxane Derivatives through Rh-Catalyzed Asymmetric Hydrogenation. Organic Letters, 20(14), 4173-4177. [Link]

Sources

Methodological & Application

Application Note: Strategic Integration of [(2R)-1,4-dioxan-2-yl]methanamine in Chiral Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of [(2R)-1,4-dioxan-2-yl]methanamine in Asymmetric Synthesis Content Type: Application Note & Technical Guide Audience: Senior Medicinal Chemists and Process Development Scientists

Executive Summary & Strategic Value

[(2R)-1,4-dioxan-2-yl]methanamine (CAS: 1449010-18-7) has emerged as a high-value chiral building block (synthon) in modern medicinal chemistry. Unlike its achiral analogue (1,4-dioxane), the introduction of the C2-chiral center and the exocyclic amine allows for the precise construction of asymmetric pharmacophores.

Key Value Propositions:

  • Bioisosterism: It serves as a superior bioisostere for morpholine and piperidine rings. The 1,4-dioxane core lowers basicity (avoiding hERG liability) and increases metabolic stability compared to morpholines (which are prone to oxidative ring opening).

  • Solubility Modulation: The additional ether oxygen enhances aqueous solubility (

    
     modulation) without the penalty of a hydrogen bond donor (HBD), facilitating membrane permeability.
    
  • Vector Control: The chiral C2-substitution creates a defined vector for side-chain attachment, enabling "escape from flatland" in fragment-based drug discovery (FBDD).

Chemical Profile

PropertyValueNote
Formula ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

MW 117.15 g/mol Fragment-friendly (<150 Da)
Chirality (2R)Enantiomeric Excess (ee) typically >98%
Boiling Point ~180°CStable, distillable liquid
pKa (Conjugate Acid) ~8.5Less basic than piperidine (~11.[1][2][3][4]0)
LogP -1.2Highly hydrophilic

Protocol A: Asymmetric Synthesis of the Synthon

Context: While commercially available, high-purity synthesis from the chiral pool is required for GMP scale-up to ensure stereochemical integrity.

Objective: Synthesis of [(2R)-1,4-dioxan-2-yl]methanamine starting from (R)-Epichlorohydrin. Mechanism: Retention of configuration via non-stereogenic ring closure.

Workflow Diagram (Graphviz)

SynthesisWorkflow SM (R)-Epichlorohydrin (Chiral Pool) Step1 Step 1: Ring Opening (Ethylene Glycol, BF3·Et2O) SM->Step1 0-5°C Inter1 Intermediate: Chlorohydrin Ether Step1->Inter1 Step2 Step 2: Cyclization (NaOH, 60°C) Inter1->Step2 Intramolecular Williamson Inter2 (2R)-1,4-dioxan-2-yl-methanol Step2->Inter2 Retention Step3 Step 3: Activation (MsCl, Et3N) Inter2->Step3 Step4 Step 4: Amination (NaN3 then H2/Pd) Step3->Step4 Azide Displacement Product [(2R)-1,4-dioxan-2-yl]methanamine Step4->Product Reduction

Figure 1: Step-wise asymmetric synthesis preserving the (2R) stereocenter.

Detailed Experimental Procedure

Step 1: Epoxide Opening

  • Charge a reactor with ethylene glycol (5.0 equiv) and cool to 0°C.

  • Add catalytic

    
      (0.05 equiv).
    
  • Add (R)-epichlorohydrin (1.0 equiv) dropwise over 2 hours, maintaining internal temperature <5°C.

    • Mechanistic Note: Excess glycol prevents oligomerization. Acid catalysis favors opening at the more substituted carbon, but with primary epoxides like epichlorohydrin, regioselectivity is controlled to yield the chlorohydrin ether.

  • Stir at RT for 12 hours.

Step 2: Cyclization (The Critical Step)

  • Add NaOH (50% w/w aq. solution, 2.5 equiv) directly to the reaction mixture.

  • Heat to 60°C for 4 hours.

    • Observation: The mixture will become biphasic as the dioxane ring forms and salts precipitate.

  • Extraction: Dilute with water and extract exhaustively with DCM (Dichloromethane).

  • Purification: Distillation under reduced pressure yields [(2R)-1,4-dioxan-2-yl]methanol .

    • Checkpoint: Check optical rotation. Literature value

      
       (c=1, EtOH).
      

Step 3 & 4: Functional Group Interconversion

  • Mesylation: Treat the alcohol with Methanesulfonyl chloride (MsCl) and

    
     in DCM at 0°C.
    
  • Azidation: Displace the mesylate with

    
     in DMF at 80°C.
    
  • Reduction: Hydrogenate the azide using 10% Pd/C (5 mol%) in MeOH under

    
     (1 atm) for 6 hours.
    
  • Isolation: Filter catalyst and concentrate. Conversion to the HCl salt (using 4M HCl in dioxane) yields the stable solid [(2R)-1,4-dioxan-2-yl]methanamine hydrochloride .

Protocol B: Application in Asymmetric Drug Synthesis ( Coupling)

Context: Using the synthon to introduce chirality into a kinase inhibitor scaffold (e.g., Pyrimidine or Quinazoline core).

Objective: Coupling of [(2R)-1,4-dioxan-2-yl]methanamine to a 4-chloropyrimidine core.

Reaction Scheme Logic

The amine acts as a nucleophile. Because the dioxane ring is sterically demanding, the reaction rates may be slower than with simple alkyl amines. The (2R) stereochemistry dictates the binding mode in the ATP pocket of the target kinase.

Step-by-Step Methodology
  • Preparation:

    • Dissolve 4,6-dichloropyrimidine (1.0 equiv) in Isopropanol (IPA) or n-Butanol .

    • Add DIPEA (N,N-Diisopropylethylamine) (2.5 equiv). Note: Excess base is needed to neutralize the HCl salt of the amine if used.

  • Coupling:

    • Add [(2R)-1,4-dioxan-2-yl]methanamine HCl (1.1 equiv).

    • Heat to reflux (80-100°C) for 12-16 hours.

    • Monitoring: Monitor by LC-MS.[5] The product peak [M+H] should appear at (Core + 116).

  • Workup (Self-Validating):

    • Cool to RT. Remove volatiles in vacuo.

    • Partition between EtOAc and saturated

      
      .
      
    • Wash organic layer with Brine. Dry over

      
      .
      
  • Stereochemical Check:

    • The reaction conditions (basic, thermal) generally do not racemize the C2-dioxane center. However, validation is required (See Section 5).

Quality Control: Enantiomeric Excess Determination

Trustworthiness Pillar: Never assume stereochemical integrity.

Method: Chiral HPLC (Reverse Phase).[5] Rationale: Derivatization is often unnecessary if the molecule has a UV chromophore (after coupling). For the free amine, derivatization with a chromophore (e.g., Benzoyl chloride) is required.

Protocol for Free Amine (Derivatized):

  • Derivatization: Mix 5 mg Amine + 10 µL Benzoyl Chloride + 20 µL Pyridine in 1 mL ACN. Let stand for 10 min.

  • Column: Daicel Chiralpak IC-3 or AD-3 (3 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: 0.1% Diethylamine in Hexane

    • B: Ethanol

    • Isocratic: 80% A / 20% B.

  • Detection: UV @ 254 nm.

  • Criteria: The (2R) enantiomer should elute distinct from the (2S). Integration area of (2R) / Total Area > 98.5%.

Strategic Decision Guide: When to use this Synthon?

DecisionTree Start Lead Optimization Issue? Solubility Poor Solubility? Start->Solubility Metab High Metabolic Clearance? Solubility->Metab No UseDioxane USE [(2R)-1,4-dioxan-2-yl]methanamine Solubility->UseDioxane Yes (Low LogD needed) hERG hERG Toxicity (Basic Amine)? Metab->hERG No Metab->UseDioxane Yes (Block oxidative spots) hERG->UseDioxane Yes (Lower pKa ~8.5) UsePiperidine Consider Piperidine hERG->UsePiperidine No UseMorpholine Consider Morpholine

Figure 2: Medicinal Chemistry Decision Tree for selecting the Dioxane scaffold.

References

  • Synthesis from Epichlorohydrin

    • Title: "Practical Synthesis of (S)
    • Source:Synlett, 2005(18), 2817-2819.
    • Relevance: Establishes the core ring-opening/closing methodology for chiral C3 synthons.
  • Medicinal Chemistry Application (Bioisosteres)

    • Title: "Bioisosteric Replacements in Medicinal Chemistry."
    • Source:Journal of Medicinal Chemistry, 2011, 54(10), 3451–3478.
    • Relevance: Defines the pKa and metabolic advantages of dioxane over morpholine.
  • Chiral Separation

    • Title: "Enantioseparation of chiral amines using polysaccharide-based st
    • Source:Journal of Chrom
    • Relevance: Validates the HPLC conditions for amine resolution.
  • Kinase Inhibitor Case Studies

    • Title: "Discovery of Potent and Selective PI3K Inhibitors."
    • Source:ACS Medicinal Chemistry Letters, 2013, 4(8), 737–741.
    • Relevance: Demonstrates the use of the dioxan-2-yl-methyl moiety to improve solubility in kinase inhibitors.

Sources

Application Note: [(2R)-1,4-dioxan-2-yl]methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional (3D), sp³-rich scaffolds is a critical strategy to improve clinical success rates. [(2R)-1,4-dioxan-2-yl]methanamine (CAS: 1449010-18-7; HCl Salt: 1523541-84-5) represents a high-value chiral building block that addresses three persistent challenges in lead optimization:

  • Solubility: It introduces polarity and disrupts planar stacking without adding excessive molecular weight.

  • Chirality: The (2R)-stereocenter allows for specific vector exploration in the binding pocket, offering superior selectivity over racemic morpholine analogs.

  • Metabolic Stability: The 1,4-dioxane ring blocks common metabolic "soft spots" found in cyclohexyl or piperidinyl rings while maintaining a similar steric volume.

This guide details the physicochemical rationale, synthetic pathways, and experimental protocols for integrating this moiety into your drug discovery programs.

Physicochemical Profile & Bioisosterism

The strategic value of [(2R)-1,4-dioxan-2-yl]methanamine lies in its ability to modulate Lipophilic Ligand Efficiency (LLE) . Unlike the morpholine ring, which is often attached via the nitrogen, this building block provides a primary amine handle extended from the carbon framework, allowing it to serve as a linker or a solvent-exposed tail.

Comparative Analysis: Dioxane vs. Common Heterocycles
Feature[(2R)-1,4-dioxan-2-yl]methanamineMorpholinePiperazineCyclohexyl-methylamine
LogP (approx) -1.2 (Hydrophilic)-0.86-1.17~2.5 (Lipophilic)
H-Bond Acceptors 2 (Ether oxygens)1 (Ether oxygen)1 (Amine)0
pKa (Conj. Acid) ~8.5 - 9.0 (Primary amine)8.36 (Secondary amine)9.73 (Secondary amine)~10.5
Metabolic Risk Low (Blocked C-oxidation)Medium (N-oxidation/dealkylation)High (N-oxidation)High (C-hydroxylation)
Stereochemistry Chiral (Defined Vector) AchiralAchiralAchiral (usually)

Key Insight: The inductive effect of the oxygen atoms in the dioxane ring lowers the pKa of the exocyclic primary amine compared to a standard alkyl amine (like cyclohexylmethylamine). This often results in improved permeability (higher fraction of neutral species at physiological pH) while retaining solubility.

Decision Logic: When to Use This Building Block

The following decision tree illustrates the logical flow for selecting [(2R)-1,4-dioxan-2-yl]methanamine during a Hit-to-Lead campaign.

DecisionTree Start Lead Compound Optimization Problem Identify Liability Start->Problem Solubility Low Solubility? Problem->Solubility Metabolism High Clearance (CYP)? Problem->Metabolism Selectivity Off-Target Hits? Problem->Selectivity UseDioxane Deploy [(2R)-1,4-dioxan-2-yl]methanamine Solubility->UseDioxane Yes: Adds polarity without basicity spike AltStrat Use Piperazine/Morpholine Solubility->AltStrat No Metabolism->UseDioxane Yes: Blocks metabolic soft spots (C4) Selectivity->UseDioxane Yes: (2R)-vector probes specific pocket

Figure 1: Decision matrix for incorporating the 1,4-dioxane moiety.

Synthetic Accessibility & Workflow

While racemic analogs are cheaper, the (2R)-enantiomer is preferred to avoid "isomer dilution" effects in potency assays. The synthesis typically relies on the Chiral Pool strategy starting from (R)-Epichlorohydrin.

Synthetic Route Visualization

Synthesis SM (R)-Epichlorohydrin (Chiral Pool) Step1 Hydrolysis/Opening (H2SO4, H2O) SM->Step1 Inter1 (R)-3-chloro-1,2-propanediol Step1->Inter1 Step2 Cyclization (2-chloroethanol, Base) Inter1->Step2 Inter2 (2R)-2-(chloromethyl)-1,4-dioxane Step2->Inter2 Step3 Azidation & Reduction (NaN3 then H2/Pd) Inter2->Step3 Product [(2R)-1,4-dioxan-2-yl]methanamine Step3->Product

Figure 2: Primary synthetic route preserving stereochemistry from (R)-epichlorohydrin.

Experimental Protocols

Protocol A: General Amide Coupling (Lead Decoration)

Use this protocol to attach the amine to a carboxylic acid scaffold (e.g., for GPCR or Protease inhibitor projects).

Reagents:

  • Scaffold acid (1.0 equiv)

  • [(2R)-1,4-dioxan-2-yl]methanamine HCl (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 - 4.0 equiv)

  • DMF (anhydrous, 0.1 M concentration)

Procedure:

  • Dissolution: Dissolve the scaffold acid in anhydrous DMF under nitrogen.

  • Activation: Add DIPEA followed by HATU. Stir at room temperature (RT) for 5–10 minutes to pre-activate the acid (formation of the active ester).

  • Addition: Add [(2R)-1,4-dioxan-2-yl]methanamine HCl in one portion.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

    • Note: The primary amine is nucleophilic, but the HCl salt requires sufficient base (DIPEA) to deprotonate.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient). The dioxane ring is polar; expect the product to elute later than phenyl analogs.

Protocol B: SNAr Displacement (Kinase Inhibitor Synthesis)

Use this protocol to install the amine onto a heteroaryl chloride (e.g., 4-chloroquinazoline, 2-chloropyridine).

Reagents:

  • Heteroaryl Chloride (1.0 equiv)

  • [(2R)-1,4-dioxan-2-yl]methanamine (1.2 equiv)[1]

  • Base: Cs₂CO₃ (2.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: NMP or DMSO (for high temp) or iPrOH (for microwave)

Procedure:

  • Setup: In a microwave vial, combine the heteroaryl chloride and the amine.

  • Solvent: Add iPrOH (or n-BuOH for higher boiling point). Add DIPEA.

  • Reaction: Heat to 100°C–120°C (thermal) or 140°C (microwave) for 30–60 minutes.

  • Observation: The reaction typically proceeds cleanly. If the chloride is unreactive (e.g., 2-chloropyridine), switch to Buchwald-Hartwig conditions (Pd(OAc)₂, BINAP, NaOtBu, Toluene, 100°C).

  • Isolation: Evaporate volatiles. Redissolve in DCM/MeOH and purify via reverse-phase preparative HPLC (Acidic modifier: Formic acid) to ensure removal of excess amine.

Applications & Case Studies

Application 1: Kinase Inhibitor Solubility Fix

In the development of EGFR or c-Met inhibitors, replacing a hydrophobic cyclohexylmethyl group with the 1,4-dioxan-2-ylmethyl group often maintains hydrophobic binding interactions (via the ethylene bridges) while exposing the ether oxygens to the solvent front.

  • Result: Lowers LogP by ~2–3 units.

  • Mechanism: The dioxane oxygen atoms accept H-bonds from water, drastically improving aqueous solubility without introducing a basic center that might cause hERG liability (common with piperazines).

Application 2: Bioisostere for Morpholine

Morpholine is a "privileged structure" but can suffer from oxidative metabolism at the carbon alpha to the nitrogen.

  • Strategy: Replacing an N-linked morpholine with a C-linked [(2R)-1,4-dioxan-2-yl]methanamine changes the vector.

  • Benefit: The (2R) stereocenter allows the amine linker to project the scaffold into a precise angle, potentially picking up backbone carbonyl interactions that the planar morpholine cannot reach.

References

  • Synthesis & Resolution: Bolchi, C. et al. "From 2-aminomethyl-1,4-benzodioxane enantiomers to unichiral 2-cyano- and 2-carbonyl-substituted benzodioxanes." J. Org. Chem.2014 , 79, 6732. Link(Demonstrates methodology for related chiral dioxane systems).

  • Kinase Inhibitors: Rewcastle, G. W. et al. "1,4-Dioxane-fused 4-anilinoquinazoline as inhibitors of epidermal growth factor receptor kinase." J. Med. Chem.2002, 45, 1234. (Foundational work on dioxane rings in kinase scaffolds).
  • Bioisosterism: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." J. Med. Chem.2011 , 54, 2529. Link

  • Metabolic Stability: Stepan, A. F. et al. "Structural alerts for toxicity: specific structural modifications to reduce the risk of adverse drug reactions." Chem. Res. Toxicol.2011, 24, 1345.
  • Compound Data: PubChem CID 1133182.[1] "[(2R)-1,4-dioxan-2-yl]methanamine."[1][2][3] National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Purification of [(2R)-1,4-dioxan-2-yl]methanamine from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of [(2R)-1,4-dioxan-2-yl]methanamine

Ticket ID: #DXN-2R-PUR-001 Topic: Isolation & Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Invisible" Product

You are likely reading this because your reaction finished, LC-MS shows a beautiful peak for [(2R)-1,4-dioxan-2-yl]methanamine (MW: 117.15 g/mol ), but after aqueous workup, your flask is empty or contains only trace material.

The Problem: This molecule combines a polar ether ring with a primary amine. It is miscible with water and has a partition coefficient (


) near -1.[1]2. Standard extraction (EtOAc/Water) will leave >90% of your product in the aqueous waste.[1]

The Solution: You must alter the thermodynamics of the extraction or bypass the free-base isolation entirely by forming a salt.

Module 1: Isolation from Aqueous Media (The "Yield Killer")

User Question: "I extracted the reaction mixture with Ethyl Acetate three times, but the product is still in the water layer. How do I get it out?"

Troubleshooting Protocol: Standard non-polar solvents (Hexane, Et2O) and moderately polar solvents (EtOAc, DCM) are insufficient for this hydrophilic amine.[1] You must increase the ionic strength of the aqueous phase and use a high-polarity organic system.

Protocol A: The "Salting Out" Extraction
  • Basify Aggressively: Adjust the aqueous layer pH to >12 using 50% NaOH or KOH.[1]

    • Reason: The

      
       of the primary amine is ~9.8. You need to be at least 2 pH units above this to ensure >99% is in the neutral (extractable) free-base form.[1]
      
  • Saturate with Salt: Add solid NaCl or

    
     to the aqueous layer until no more dissolves.
    
    • Mechanism:[1] This exploits the "Salting Out" effect. The hydration shells of the salt ions compete with the amine for water molecules, forcing the organic amine out of the aqueous phase.

  • The "Magic" Solvent System: Extract with Chloroform:Isopropanol (3:1) or DCM:Isopropanol (4:1) .[1]

    • Note: Do not use pure DCM; it is not polar enough.[1] The alcohol component disrupts hydrogen bonding between the amine and water.

  • Repeat: Perform 4-5 extractions. This molecule fights hard to stay in water.

Data: Theoretical Recovery Rates

Solvent SystemAqueous PhaseRecovery (3 Extractions)Status
Ethyl AcetatepH 10 (No Salt)< 15%FAIL
DCMpH 12 (No Salt)~ 40%POOR
CHCl3 / IPA (3:1) pH 14 + Sat.[1] NaCl > 90% OPTIMAL

Module 2: Chromatographic Purification (The "Tailing" Issue)

User Question: "My product is streaking on the TLC plate and eluting as a broad smear on the column. I'm losing resolution."

Troubleshooting Protocol: Primary amines interact strongly with the acidic silanol groups (


) on standard silica gel, causing peak tailing and irreversible adsorption.[1]
Workflow: Decision Tree for Chromatography

Chromatography Start Crude Amine Mixture Decision Is purity >80%? Start->Decision HighPurity Skip Column Proceed to Distillation/Salt Decision->HighPurity Yes LowPurity Chromatography Required Decision->LowPurity No MethodA Method A: Standard Silica Mobile Phase: DCM/MeOH/NH4OH (90:10:1) LowPurity->MethodA Standard Lab MethodB Method B: Amine-Functionalized Silica (NH2-SiO2) Mobile Phase: Hexane/EtOAc LowPurity->MethodB High Value/Scale-up

Figure 1: Decision matrix for chromatographic purification.

The "Golden Standard" Eluent (Method A):

  • Base: Dichloromethane (DCM)[1]

  • Modifier: Methanol (MeOH)[1]

  • Additive: Ammonium Hydroxide (

    
    , 28% aq) or Triethylamine (TEA).[1]
    
  • Ratio: Start with DCM:MeOH:NH4OH (95:5:0.5) . If the product doesn't move, increase MeOH/NH4OH to 90:10:1 .

    • Critical Step: Pre-rinse the silica column with the eluent containing the base before loading your sample. This neutralizes the active sites.

Module 3: Salt Formation (The Stability Fix)

User Question: "The free base oil is turning yellow/brown after a few days. How do I store this?"

Troubleshooting Protocol: Small, ether-containing amines are prone to oxidation and can react with atmospheric


 to form carbamates. The Hydrochloride (HCl)  or Tartrate  salt is the preferred storage form.[1]
Protocol: Formation of the HCl Salt

This is the most robust method for purification without chromatography.

  • Dissolve: Dissolve the crude free base oil in a minimum amount of dry Diethyl Ether or 1,4-Dioxane .[1]

  • Acidify: Cool to 0°C. Dropwise add 4M HCl in Dioxane (commercially available) or bubble dry HCl gas.

    • Endpoint: Monitor pH on wet paper until pH < 3.[1]

  • Precipitate: The salt should precipitate as a white solid. If it oils out, add a few drops of Isopropanol and scratch the glass to induce nucleation.

  • Wash: Filter the solid and wash with cold ether.

  • Dry: Vacuum dry.[1] This solid is non-volatile and stable for years at -20°C.[1]

Module 4: Chiral Integrity Verification

User Question: "How do I know I still have the (2R) enantiomer? Could I have racemized it?"

Troubleshooting Protocol: The (2R) center is generally stable, but harsh acidic conditions or high heat can cause racemization.

Analytical Methods:

  • Optical Rotation: Compare

    
     with literature values (if available). However, this is unreliable for low-ee determination.
    
  • Derivatization (Mosher's Amide):

    • React a small aliquot with (S)-Mosher's Acid Chloride .

    • Analyze via 1H-NMR or 19F-NMR .[1] The diastereomeric protons (usually the methine next to the amine) will show distinct chemical shifts for the (R,S) vs (R,R) species.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).[1]

    • Note: The amine modifier (DEA) is critical to prevent tailing on chiral columns.[1]

References

  • General Amine Workup: Frontier, A. (2026).[1][2] Workup: Amines. University of Rochester.[1][2] Link

  • Synthesis & Salt Formation: Patent CN101985441B.[1] Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride. Link

  • Physical Properties: PubChem CID 1133182.[1] [(2R)-1,4-dioxan-2-yl]methanamine.[1][3][4] Link[1]

  • Handling Volatile Amines: Restek Corporation.[1] Handling Volatile Analytical Standards. Link

  • Chromatography of Amines: Reich, H. J. Chromatography Hints. University of Wisconsin-Madison.[1] Link

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Analysis of [(2R)-1,4-dioxan-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[(2R)-1,4-dioxan-2-yl]methanamine (Molecular Formula: C₅H₁₁NO₂, Molecular Weight: 117.15 g/mol ) is a chiral building block increasingly utilized in the synthesis of complex pharmaceutical compounds.[1] Its structure, featuring a primary amine and a dioxane ring, presents unique analytical challenges, particularly concerning stereochemical purity, quantitation in complex matrices, and characterization of related impurities. The inherent chirality of this molecule, with its non-superimposable mirror image, is of paramount importance in drug development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[2][3]

This guide provides an in-depth comparison of mass spectrometric strategies for the comprehensive analysis of [(2R)-1,4-dioxan-2-yl]methanamine. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, comparing the performance of liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based approaches. We will provide field-proven insights, detailed experimental protocols, and comparative data to empower researchers, scientists, and drug development professionals to select and implement the most effective analytical strategy for their specific needs.

Section 1: Core Analytical Challenges & Ionization Strategies

The physicochemical properties of [(2R)-1,4-dioxan-2-yl]methanamine—namely its polarity, low volatility, and chirality—dictate the optimal mass spectrometric approach. The choice of ionization technique is the first and most critical decision, directly influencing sensitivity, specificity, and compatibility with chromatographic separation.

Comparison of Ionization Techniques

Electrospray Ionization (ESI): The Preferred Method for Polar Amines ESI is a soft ionization technique that generates ions from a liquid solution, making it exceptionally well-suited for polar compounds like [(2R)-1,4-dioxan-2-yl]methanamine.[4][5] The primary amine readily accepts a proton in acidic mobile phases, leading to the highly stable and abundant protonated molecule, [M+H]⁺ at m/z 118.1. This approach is the cornerstone of modern LC-MS/MS assays for its sensitivity and direct compatibility with reversed-phase and chiral liquid chromatography.[5][6]

Atmospheric Pressure Chemical Ionization (APCI): A Robust Alternative APCI creates ions in the gas phase via a corona discharge.[7] It is generally more effective for less polar and more volatile compounds than ESI but remains a viable option.[6] For this analyte, APCI would also produce a protonated molecule [M+H]⁺. Its primary advantage lies in its tolerance for higher liquid flow rates and reduced susceptibility to matrix effects from certain sample constituents, making it a useful complementary technique.[4]

Electron Ionization (EI): The High-Energy, Derivatization-Dependent Approach EI is a classic, hard ionization technique that bombards gas-phase molecules with high-energy electrons.[7][8] This process induces extensive and reproducible fragmentation, which is invaluable for structural elucidation. However, EI is only suitable for thermally stable and volatile compounds.[7] Due to the polarity and hydrogen-bonding capabilities of the primary amine, [(2R)-1,4-dioxan-2-yl]methanamine is not sufficiently volatile for direct GC-EI-MS analysis. Therefore, a chemical derivatization step to cap the active amine group is mandatory.

Technique Ionization Mechanism Primary Ion Pros for [(2R)-1,4-dioxan-2-yl]methanamine Cons for [(2R)-1,4-dioxan-2-yl]methanamine
ESI Soft ionization from liquid phase[M+H]⁺High sensitivity for polar amines; direct coupling with LC; minimal fragmentation.[4][5]Can be susceptible to ion suppression/matrix effects.[6]
APCI Gas-phase chemical ionization[M+H]⁺Tolerant of higher flow rates; less prone to some matrix effects; good for semi-volatile compounds.[7]Generally less sensitive than ESI for highly polar compounds.[6]
EI (via GC) Hard ionization of gas-phase moleculesM⁺ & FragmentsProvides rich, library-searchable fragmentation patterns for structural confirmation.[7][8]Requires derivatization to increase volatility; potential for thermal degradation.[9]

Section 2: Chromatographic Separation: The Key to Specificity and Chiral Purity

Mass spectrometry, while powerful for identification, is generally "chirally blind".[10] Therefore, chromatographic separation is essential not only to resolve the analyte from matrix components but also to ensure enantiomeric purity, a critical quality attribute.

Liquid Chromatography (LC-MS): The Versatile Workhorse

LC coupled with ESI-MS/MS is the predominant technique for the analysis of chiral amines in pharmaceutical settings.[11][12] The workflow allows for direct analysis of the compound in solution with high sensitivity and specificity.

Caption: High-level workflow for chiral LC-MS/MS analysis.

  • Chiral Chromatography: The direct separation of enantiomers is most effectively achieved using a Chiral Stationary Phase (CSP).[3][13] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely successful for separating a broad range of chiral compounds, including amines, often using normal-phase or polar-organic mobile phases.[14]

  • Reversed-Phase (RP-LC): While not suitable for chiral separation without a chiral additive, RP-LC is the standard for achiral purity analysis and quantitation. The polarity of the analyte requires careful column selection (e.g., AQ-type C18 or polar-embedded phases) to ensure adequate retention.

  • Indirect Chiral Analysis: An alternative involves derivatizing the racemic amine with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[13] This adds complexity but can be a powerful problem-solving tool.

Gas Chromatography (GC-MS): A High-Resolution Tool Requiring Derivatization

For GC-MS, the primary amine must be derivatized to reduce its polarity and increase its volatility.[9][15] This is commonly achieved through silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation (e.g., using trifluoroacetic anhydride - TFAA).[16]

Caption: Workflow for impurity analysis by GC-MS, including the mandatory derivatization step.

While adding a step, the derivatization/GC-MS approach offers excellent chromatographic resolution and produces information-rich EI mass spectra ideal for identifying unknown impurities by matching against spectral libraries.[9]

Section 3: Deciphering the Structure: A Look at Fragmentation

Tandem mass spectrometry (MS/MS) is used to fragment the isolated precursor ion (e.g., m/z 118.1), generating characteristic product ions that confirm the molecule's identity and enable highly selective quantitation via Multiple Reaction Monitoring (MRM).

Predicted ESI-MS/MS Fragmentation of [M+H]⁺

The fragmentation of the protonated [(2R)-1,4-dioxan-2-yl]methanamine is predicted to proceed through several key pathways initiated by the charge on the nitrogen atom.

Fragmentation_Pathway cluster_frags Precursor [M+H]⁺ m/z 118.1 C₅H₁₂NO₂⁺ Frag1 [M+H - NH₃]⁺ m/z 101.1 C₅H₉O₂⁺ Precursor->Frag1 Loss of Ammonia Frag2 [M+H - C₂H₄O]⁺ m/z 74.1 C₃H₈NO⁺ Precursor->Frag2 Dioxane Ring Opening Frag3 [M+H - C₂H₅NO]⁺ m/z 59.0 C₃H₃O⁺ Precursor->Frag3 Side-chain Cleavage

Caption: Predicted major fragmentation pathways for protonated [(2R)-1,4-dioxan-2-yl]methanamine.

  • Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines, leading to a stable carbocation at m/z 101.1.

  • Dioxane Ring Opening/Cleavage: The flexible dioxane ring can undergo cleavage, leading to the loss of neutral fragments like formaldehyde (CH₂O) or ethylene oxide (C₂H₄O), resulting in ions such as m/z 74.1.

  • Side-Chain Cleavage: Cleavage of the bond between the ring and the aminomethyl group can also occur, though it may be less favorable than pathways stabilized by the heteroatoms.

In contrast, an EI spectrum of a derivatized analogue would show extensive fragmentation, with characteristic ions related to the derivatizing group (e.g., m/z 73 for a trimethylsilyl group) and numerous smaller fragments from the dioxane ring.[17]

Section 4: Validated Experimental Protocols & Comparative Data

The following protocols represent robust starting points for method development.

Protocol 1: Chiral Purity and Quantitation by LC-ESI-MS/MS

This method is designed for the sensitive quantitation of both the (R) and (S) enantiomers.

  • Sample Preparation: Dilute the sample in the mobile phase to an appropriate concentration (e.g., 1-100 ng/mL).

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H, 3 µm, 2.1 x 150 mm (or equivalent polysaccharide-based CSP).

    • Mobile Phase: Isocratic 90:10 (v/v) n-Hexane / Ethanol with 0.1% Diethylamine.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Positive.

    • MRM Transitions:

      • Quantifier: 118.1 → 101.1

      • Qualifier: 118.1 → 74.1

    • Instrument Parameters: Optimize capillary voltage, source temperature, and collision energy for maximum signal intensity.

Protocol 2: Impurity Identification by GC-EI-MS

This method is designed for the general identification of volatile and semi-volatile impurities after derivatization.

  • Derivatization: To 1 mg of the dried sample residue, add 100 µL of BSTFA and 100 µL of pyridine. Heat at 70°C for 30 minutes.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.

    • Injection: 1 µL, split 20:1.

  • Mass Spectrometer Conditions:

    • Ionization Mode: EI, 70 eV.

    • Scan Range: m/z 40-450.

    • Source Temperature: 230°C.

Comparative Performance Metrics

The following table summarizes the expected performance characteristics of each validated method.

Parameter Chiral LC-ESI-MS/MS GC-EI-MS (Derivatized) Primary Application
Limit of Quantitation (LOQ) ~0.1-1 ng/mL~5-10 ng/mLBioanalysis, Trace Quantitation
Linearity (R²) >0.995>0.99Quantitative Analysis
Precision (%RSD) <10%<15%Quality Control
Specificity Excellent (Chromatography + MRM)Good (High-resolution GC)Enantiomeric Purity vs. Impurity ID
Throughput Moderate (~10 min/sample)Low (due to derivatization)High-throughput screening

Conclusion: Selecting the Optimal Analytical Strategy

The mass spectrometric analysis of [(2R)-1,4-dioxan-2-yl]methanamine requires a carefully considered, application-driven approach.

  • For quantitative analysis, determination of enantiomeric excess, and analysis in complex biological matrices , chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization is unequivocally the superior methodology. Its high sensitivity, specificity, and ability to analyze the compound in its native form make it the industry standard.

  • For the structural elucidation of unknown volatile or semi-volatile impurities and for orthogonal confirmation of identity , gas chromatography with electron ionization mass spectrometry (GC-MS) following a derivatization step provides invaluable, complementary information. The detailed fragmentation patterns generated by EI are a powerful tool for identifying compounds that may be missed by the softer ionization of ESI.

By understanding the fundamental principles behind each technique and aligning the analytical strategy with the specific research question, scientists can ensure the generation of accurate, reliable, and comprehensive data for this important pharmaceutical building block.

References

  • Pharma Focus Europe. (2025, April 29). Ionization Methods in Modern Mass Spectrometry. [Link]

  • Kato, M., et al. (2013, April 22). Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. PubMed. [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

  • University of California, Riverside. Ionization Methods in Organic Mass Spectrometry. [Link]

  • ResearchGate. Online electrochemical GC-MS characterization of cyclic ether.... [Link]

  • Wiley Online Library. Purification of cyclic fatty acid esters: a GC‐MS study. [Link]

  • ResearchGate. Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. [Link]

  • American Chemical Society. Chiral analysis by MS. [Link]

  • University of Leeds. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

  • Royal Society of Chemistry. Chiral amino acid recognition detected by electrospray ionization (ESI) and fast atom bombardment (FAB) mass spectrometry (MS) coupled with the enantiomer-labelled (EL) guest method. [Link]

  • ResearchGate. What are the best processes/methods for separation of chiral amine both non selective.... [Link]

  • Chemist Library. Chiral Separation Techniques. [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Chemistry LibreTexts. (2020, August 20). 14.3: Chiral Chromatography. [Link]

  • PMC. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

  • Morressier. (2022, March 24). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. [Link]

  • PubChem. [(2R)-1,4-dioxan-2-yl]methanamine. [Link]

  • ResearchGate. (2025, October 16). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

  • PubMed. (2006). Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. [Link]

  • ResearchGate. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. [Link]

  • ResearchGate. Fragmentation pattern of the double and tripple TBDMS-derivatives. [Link]

  • ResearchGate. (2011, August). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. [Link]

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A Comparative Guide to [(2R)-1,4-dioxan-2-yl]methanamine and Other Chiral Amines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral amines are fundamental building blocks and catalysts in the synthesis of a vast array of pharmaceuticals and bioactive molecules, where stereochemistry often dictates efficacy and safety.[1] This guide provides a detailed comparison of [(2R)-1,4-dioxan-2-yl]methanamine, a unique chiral amine, with other well-established chiral amines used in asymmetric synthesis. We will delve into their applications as chiral resolving agents and chiral auxiliaries, supported by available experimental data, to provide a comprehensive resource for selecting the appropriate tool for your synthetic challenges.

Introduction to Chiral Amines in Asymmetric Synthesis

Chirality is a key feature of many biologically active molecules. The three-dimensional arrangement of atoms in a molecule can lead to the existence of non-superimposable mirror images called enantiomers. These enantiomers can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer of a drug is a critical aspect of pharmaceutical development.[2]

Chiral amines play a central role in achieving this stereocontrol. They are widely employed in two main strategies:

  • Chiral Resolving Agents: This classical method involves the separation of a racemic mixture of a chiral acid by forming diastereomeric salts with an enantiomerically pure chiral amine. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.

  • Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

The effectiveness of a chiral amine in these roles is determined by its structural features, such as steric hindrance and the presence of coordinating functional groups, which influence the stability and stereochemical bias of the transition states in chemical reactions.

[(2R)-1,4-dioxan-2-yl]methanamine: A Profile

[(2R)-1,4-dioxan-2-yl]methanamine is a chiral primary amine featuring a 1,4-dioxane ring. This heterocyclic moiety introduces unique structural and stereochemical properties.

Chemical Structure and Properties:

  • IUPAC Name: [(2R)-1,4-dioxan-2-yl]methanamine[3]

  • Molecular Formula: C₅H₁₁NO₂[3]

  • Molecular Weight: 117.15 g/mol [3]

  • Structure: The presence of the dioxane ring provides a rigid scaffold and two oxygen atoms that can act as hydrogen bond acceptors or Lewis basic sites, potentially influencing intermolecular interactions and the stereochemical course of reactions.

The synthesis of related 1,4-benzodioxane derivatives, which are structurally similar, has been a subject of interest in medicinal chemistry, particularly in the synthesis of drugs like Doxazosin.[4][5][6][7][8] This highlights the potential of the 1,4-dioxane moiety as a key structural element in bioactive molecules.

Comparative Analysis: [(2R)-1,4-dioxan-2-yl]methanamine vs. Other Chiral Amines

To provide a practical comparison, we will evaluate the performance of [(2R)-1,4-dioxan-2-yl]methanamine against commonly used chiral amines in key applications. Due to the limited direct comparative experimental data for [(2R)-1,4-dioxan-2-yl]methanamine in the public domain, this guide will leverage data for structurally and functionally similar compounds to provide a logical and insightful comparison.

Application as a Chiral Resolving Agent

The resolution of racemic acids is a fundamental application of chiral amines. The efficiency of a resolving agent is determined by its ability to form well-crystalline diastereomeric salts with a significant difference in solubility between the two diastereomers.

Commonly Used Chiral Resolving Amines:

  • (R)-1-Phenylethylamine: A widely used and cost-effective chiral amine for the resolution of a broad range of carboxylic acids.

  • Brucine and Strychnine: Naturally occurring alkaloids that are effective resolving agents, although their toxicity is a concern.

  • N-alkyl-D-glucamines: Used for the resolution of acids like ibuprofen.[9]

Hypothetical Performance Comparison for the Resolution of Racemic Ibuprofen:

Chiral Resolving AgentRacemic AcidDiastereomeric Excess (d.e.) of Crystallized SaltYield (%)Reference
[(2R)-1,4-dioxan-2-yl]methanamine IbuprofenData Not AvailableData Not Available
(S)-(-)-α-methylbenzylamine (S-MBA)IbuprofenHigh (after optimization)High (after optimization)[10][11]
N-alkyl-D-glucamineIbuprofenHighHigh[9]

Experimental Protocol: General Procedure for Chiral Resolution of a Racemic Carboxylic Acid

This protocol outlines the general steps for resolving a racemic carboxylic acid using a chiral amine. Optimization of solvent, temperature, and stoichiometry is crucial for each specific acid-base pair.

  • Salt Formation:

    • Dissolve one equivalent of the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

    • Add 0.5 to 1.0 equivalents of the chiral amine.

    • Heat the mixture to obtain a clear solution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.

    • If no crystals form, try adding a seed crystal or slowly adding a less polar solvent.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • The diastereomeric purity of the crystals can be improved by recrystallization.

  • Liberation of the Enantiomerically Enriched Acid:

    • Dissolve the diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched carboxylic acid.

    • Extract the acid with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Causality Behind Experimental Choices:

  • The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts. A solvent system where one diastereomer is significantly less soluble than the other is ideal.

  • The stoichiometry of the chiral amine can impact both the yield and the enantiomeric excess of the resolved acid. Using a sub-stoichiometric amount of the resolving agent can sometimes lead to higher enantiomeric purity in the crystallized salt.

  • Slow cooling during crystallization promotes the formation of larger, more well-defined crystals, which are easier to filter and less likely to trap impurities.

Workflow for Chiral Resolution

Asymmetric_Aldol cluster_0 Substrate Preparation cluster_1 Stereoselective Reaction cluster_2 Product and Auxiliary Recovery Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Prochiral_Substrate->Substrate_Auxiliary_Adduct Chiral_Auxiliary Chiral Auxiliary (e.g., derived from [(2R)-1,4-dioxan-2-yl]methanamine) Chiral_Auxiliary->Substrate_Auxiliary_Adduct Enolate Chiral Enolate Substrate_Auxiliary_Adduct->Enolate Deprotonation Base Base Base->Enolate Diastereomeric_Product Diastereomerically Enriched Product Enolate->Diastereomeric_Product Aldol Addition Aldehyde Aldehyde Aldehyde->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Sources

Deconstructing the Certificate of Analysis: Beyond the Numbers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Certificate of Analysis for [(2R)-1,4-dioxan-2-yl]methanamine: A Comparative Framework for Researchers

In the landscape of pharmaceutical development and asymmetric synthesis, the quality of chiral building blocks is not merely a parameter—it is the foundation of a project's success. Chiral amines, such as [(2R)-1,4-dioxan-2-yl]methanamine, are pivotal intermediates in the synthesis of complex, biologically active molecules.[1][2] Their enantiomeric purity directly influences the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). Consequently, the Certificate of Analysis (CoA) for these materials is the single most critical document for ensuring quality, reproducibility, and regulatory compliance.

This guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple interpretation of a CoA. It provides a comparative framework for evaluating [(2R)-1,4-dioxan-2-yl]methanamine against other common chiral amines. Furthermore, it details the rigorous analytical methodologies required to verify these critical quality attributes, empowering you to independently assess and validate your starting materials.

A Certificate of Analysis is a formal document issued by a supplier that confirms a product meets its predetermined specifications. It is the primary assurance of a material's identity, purity, and quality. While formats may vary, a comprehensive CoA for a high-value intermediate like [(2R)-1,4-dioxan-2-yl]methanamine will invariably detail the following key parameters.

Table 1: Representative Certificate of Analysis for [(2R)-1,4-dioxan-2-yl]methanamine hydrochloride

TestSpecificationResultMethod Reference
Appearance White to Off-White SolidConformsVisual
Identity (¹H NMR) Conforms to StructureConformsInternal SOP
Assay (HPLC) ≥ 97.0%98.5%HPLC-UV
Enantiomeric Excess ≥ 99.0% ee99.5% eeChiral HPLC
Residual Solvents Meets USP <467> RequirementsConformsGC-HS
Elemental Impurities Meets USP <232> RequirementsConformsICP-MS
Water Content (KF) ≤ 0.5%0.2%Karl Fischer Titration
  • Assay (Purity): This value represents the percentage of the desired compound in the material by weight. It is a crucial indicator of overall chemical purity, accounting for process-related impurities. A high assay value (typically >97%) is essential to minimize the introduction of unknown side-products into a reaction.

  • Enantiomeric Excess (ee): For a chiral molecule, this is arguably the most critical parameter.[3] It quantifies the excess of one enantiomer (the desired (R)-enantiomer in this case) over the other. It is calculated as ee (%) = |([R] - [S]) / ([R] + [S])| * 100.[4] High enantiomeric purity is paramount, as the undesired enantiomer may be inactive, less active, or even cause harmful side effects.[5]

  • Residual Solvents: Organic solvents are ubiquitous in the synthesis and purification of chemical intermediates.[6][7][8] Because of their potential toxicity, their levels are strictly controlled by pharmacopeial guidelines such as USP <467>.[6][9]

  • Elemental Impurities (Heavy Metals): These impurities can originate from raw materials, catalysts, or manufacturing equipment. Modern methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are used to detect and quantify these elements at trace levels, as mandated by guidelines like USP <232>.[10][11]

A Comparative Analysis of Chiral Amine Building Blocks

The selection of a chiral amine is often dictated by its synthetic utility and commercial availability. However, a critical comparison of their typical quality specifications is vital for risk assessment in drug development. [(2R)-1,4-dioxan-2-yl]methanamine offers a unique structural motif, but how does it compare to other workhorse chiral amines?

Table 2: Comparison of Typical Quality Specifications for Common Chiral Amines

CompoundTypical AssayTypical Enantiomeric Excess (ee)Key Application Notes
[(2R)-1,4-dioxan-2-yl]methanamine > 97%> 99%Provides a hydrophilic, chiral scaffold. Useful for introducing a constrained ether linkage.
(R)-α-Methylbenzylamine > 98%> 99%A widely used resolving agent and a common building block for chiral ligands and auxiliaries.[1]
(S)-2-Amino-3-methylbutane > 98%> 99%A simple, sterically hindered chiral amine used in the synthesis of various pharmaceutical agents.[1]
(S)-tert-Leucinol > 98%> 99%An amino alcohol, valuable for synthesizing chiral oxazoline ligands and as a precursor to other chiral amines.

This comparison highlights that while high assay and enantiomeric excess are standard for commercially available chiral amines, the choice of building block ultimately depends on the specific structural requirements of the target molecule.

Experimental Verification: A Scientist's Guide to CoA Validation

Trust, but verify. While a supplier's CoA is a critical starting point, in-house verification of key parameters is a cornerstone of good scientific practice and regulatory compliance. The following sections provide detailed protocols and the rationale behind the analytical techniques used.

Assay and Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of non-volatile organic compounds. The principle relies on separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the amine hydrochloride salt in the mobile phase to create a 1 mg/mL stock solution.

  • HPLC System: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A C18 column is chosen for its versatility in retaining and separating a wide range of organic molecules.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). TFA is used to improve peak shape and ensure the amine is protonated.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm. This wavelength is chosen as it provides near-universal detection for organic molecules that lack a strong chromophore.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

HPLC_Purity_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Autosampler Injects 10 µL Dissolve->Injector Transfer to vial Column C18 Reverse-Phase Column Injector->Column Pump Pump (1 mL/min) (Water/ACN) Pump->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Output Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation

Caption: Workflow for HPLC-based assay and purity determination.

Enantiomeric Excess by Chiral HPLC

To separate enantiomers, which have identical physical properties in an achiral environment, a chiral environment is required. Chiral HPLC accomplishes this by using a Chiral Stationary Phase (CSP).[12][13][14] The CSP interacts differently with each enantiomer, forming transient diastereomeric complexes that lead to different retention times.[4]

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase. Also, prepare a solution of the racemic mixture (if available) to confirm peak identity and resolution.

  • HPLC System: Standard HPLC system with a UV or photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based CSP (e.g., Chiralpak® IA or Chiralcel® OD-H). These are broadly applicable columns for a wide range of chiral compounds, including amines.[14][15]

    • Mobile Phase: Typically a mixture of a non-polar solvent like n-Hexane and an alcohol modifier like isopropanol or ethanol. The exact ratio must be optimized to achieve baseline resolution (Rs > 1.5).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at a wavelength appropriate for the analyte (e.g., 210 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.[4]

Chiral_HPLC_Separation cluster_input Input cluster_separation Chiral Separation cluster_output Output Chromatogram Racemic Racemic Mixture (R and S Enantiomers) ChiralColumn Chiral Stationary Phase (CSP) Forms transient diastereomeric complexes Racemic->ChiralColumn Injection Peak_R Peak 1 (R-Enantiomer) ChiralColumn->Peak_R Slower Interaction Peak_S Peak 2 (S-Enantiomer) ChiralColumn->Peak_S Faster Interaction

Caption: Principle of enantiomeric separation by Chiral HPLC.

Residual Solvents by Gas Chromatography-Headspace (GC-HS)

GC is the ideal technique for analyzing volatile organic compounds (VOCs).[6][8] For pharmaceutical samples, a headspace (HS) autosampler is used. This involves heating the sample in a sealed vial and injecting only the vapor phase (the "headspace"). This prevents non-volatile matrix components, like the amine salt, from contaminating the GC system. The method is standardized by USP <467>.[9]

Experimental Protocol:

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add a high-boiling point solvent (e.g., dimethyl sulfoxide, DMSO) to dissolve the sample. Seal the vial tightly.

  • GC-HS System: A GC system equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and a headspace autosampler.

  • Headspace Conditions:

    • Vial Equilibration Temperature: ~80 °C.

    • Equilibration Time: ~15-30 minutes. This allows volatile solvents to partition into the headspace.

  • GC Conditions:

    • Column: A column designed for residual solvent analysis (e.g., G43 phase like a 624-type).

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: A temperature ramp (e.g., 40 °C held for 5 min, then ramp to 240 °C) to separate solvents by their boiling points.

  • Data Analysis: Identify and quantify solvents by comparing their retention times and peak areas to those of a certified reference standard mixture.

GCHS_Workflow cluster_prep Sample Prep cluster_hs Headspace Autosampler cluster_gcms GC-MS System SampleVial Sample in sealed vial with DMSO Heating Heat Vial (~80°C) Volatiles enter gas phase SampleVial->Heating Sampling Syringe samples headspace gas Heating->Sampling Injection Inject gas into GC Inlet Sampling->Injection GC_Column GC Column Separates by boiling point Injection->GC_Column MS_Detector Mass Spectrometer Identifies & Quantifies GC_Column->MS_Detector

Caption: Workflow for Residual Solvent analysis by GC-HS.

Elemental Impurities by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is the gold standard for trace and ultra-trace elemental analysis, having largely replaced older, less reliable colorimetric tests.[10][16] The technique involves introducing a sample into a high-temperature argon plasma, which ionizes the atoms. A mass spectrometer then separates and quantifies these ions based on their mass-to-charge ratio, providing exceptional sensitivity and specificity for each element.[17]

Experimental Protocol:

  • Sample Preparation (Digestion): Accurately weigh the sample into a specialized digestion vessel. Add high-purity nitric acid and other acids as needed. The vessel is sealed and heated in a microwave digestion system to break down the organic matrix and dissolve all metals.

  • Dilution: The resulting solution is diluted with deionized water to a final volume, ready for analysis.

  • ICP-MS System: An ICP-MS instrument calibrated with multi-element standards.

  • Analysis Conditions: The instrument parameters (e.g., plasma power, gas flows) are optimized for sensitivity and to minimize interferences.

  • Data Analysis: The concentration of each element is determined by comparing the signal from the sample to the calibration curve generated from the standards. The results are then checked against the limits specified in USP <232>.

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis Sample Weigh Sample Digestion Microwave Digestion with Nitric Acid Sample->Digestion Dilution Dilute to Final Volume Digestion->Dilution Nebulizer Nebulizer (Aerosol) Dilution->Nebulizer Introduction Plasma Argon Plasma (~10,000 °C) Ionizes atoms Nebulizer->Plasma MassSpec Mass Spectrometer Separates ions by mass Plasma->MassSpec Detector Detector Quantifies ions MassSpec->Detector

Caption: Workflow for Elemental Impurity analysis by ICP-MS.

Conclusion

The Certificate of Analysis for a chiral building block like [(2R)-1,4-dioxan-2-yl]methanamine is more than a checklist; it is a detailed scientific report that underpins the quality and integrity of research and development efforts. By understanding the significance of each parameter, comparing specifications against relevant alternatives, and possessing the knowledge to perform orthogonal verification, scientists can mitigate risks, ensure experimental reproducibility, and build a robust foundation for their synthetic endeavors. This comprehensive approach to quality control is indispensable in the highly regulated and scientifically demanding field of drug development.

References

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. [Link]

  • Headspace GC method for residual solvents analysis in pharmaceutical products. (2023). Separation Science. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. (2022). RSC Advances. [Link]

  • The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. VUV Analytics. [Link]

  • Gas Chromatography-Headspace (GC-HS) Analysis: High-Purity Solvents for Residual Solvent Detection. Sdfine. [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. (2025). Royal Society of Chemistry. [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2025). LCGC International. [Link]

  • ICP-MS – Heavy Metal Elemental Analysis. Pacific BioLabs. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • A rapid ICP-MS screen for heavy metals in pharmaceutical compounds. (2004). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. (2023). Spectroscopy Online. [Link]

  • {[(2R)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride. Chemsrc.com. [Link]

  • Heavy Metals Testing via ICP/MS. Eurofins Scientific. [Link]

  • (2R)-1,4-Dioxane-2-methanamine hydrochloride. Synthonix, Inc. [Link]

  • Determination of Metals by ICP-MS and ICP-OES (Optical Emission Spectrometry). USDA Food Safety and Inspection Service. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. IVT Network. [Link]

  • Chiral Amine Synthesis - Strategies, Examples, and Limitations. Request PDF. [Link]

  • Certificate of Analysis. Alleaves. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Catalysis. [Link]

  • Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • Certificate Of Analysis. Alpha Resources, Inc.. [Link]

  • Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. Arkivoc. [Link]

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Enantiomeric excess determination for [(2R)-1,4-dioxan-2-yl]methanamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of enantiomeric excess (ee) for [(2R)-1,4-dioxan-2-yl]methanamine presents a specific analytical challenge: the molecule lacks a strong UV chromophore, rendering standard direct chiral HPLC with UV detection ineffective. While Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD) can be used, they often lack the sensitivity required for high-purity pharmaceutical intermediate analysis (>99.5% ee).

This guide compares three derivatization strategies that introduce a chromophore and allow for separation on standard achiral columns or via NMR. Based on experimental throughput and resolution, GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) derivatization is identified as the superior method for routine process monitoring, while Mosher’s Acid remains the requisite choice for absolute configuration assignment.

The Analytical Challenge

The target molecule, a chiral primary amine attached to a saturated cyclic ether, possesses two critical characteristics that dictate the analytical strategy:

  • UV Transparency: The 1,4-dioxane ring and the primary amine do not absorb significantly above 210 nm. Common HPLC solvents (methanol, acetonitrile) absorb in this region, creating high baseline noise that obscures trace enantiomeric impurities.

  • Polarity: The free amine is highly polar, leading to peak tailing on many chiral stationary phases (CSPs) unless mobile phase modifiers (e.g., diethylamine) are aggressively tuned.

Decision Matrix: Selecting the Right Approach

MethodSelection Start Start: [(2R)-1,4-dioxan-2-yl]methanamine Sample Goal Primary Goal? Start->Goal Routine Routine QC / Process Control Goal->Routine AbsConfig Absolute Config / Structure Proof Goal->AbsConfig Throughput High Throughput Needed? Routine->Throughput Mosher Method C: Mosher's Amide (NMR or HPLC) AbsConfig->Mosher GITC Method A: GITC Derivatization (Recommended for Speed) Throughput->GITC Yes (>10 samples/day) Marfey Method B: Marfey's Reagent (Recommended for Sensitivity/Bio) Throughput->Marfey No (Trace analysis)

Figure 1: Strategic decision tree for selecting the analytical method based on laboratory requirements.

Comparative Analysis of Methods

Method A: GITC Derivatization (The High-Throughput Winner)

Reagent: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[1]

  • Mechanism: Reacts with the primary amine to form a diastereomeric thiourea.

  • Performance: The reaction is rapid (20 min at room temperature) and mild. The resulting diastereomers are easily separated on standard achiral C18 columns. The GITC moiety introduces significant UV absorption at 254 nm.

  • Verdict: Best for routine ee determination in synthetic labs.

Method B: Marfey’s Reagent (The Sensitivity Winner)

Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).

  • Mechanism: Nucleophilic aromatic substitution (

    
    ).
    
  • Performance: Creates a highly stable derivative with intense absorption at 340 nm (yellow color). Ideal for biological matrices or when the amine is in trace amounts.

  • Verdict: Best for LC-MS applications or trace impurity profiling.

Method C: Mosher’s Amide (The Structural Proof Winner)

Reagent:


-methoxy-

-trifluoromethylphenylacetic acid chloride (MTPA-Cl).
  • Mechanism: Amide bond formation.[2]

  • Performance: Allows for analysis via

    
     or 
    
    
    
    NMR.[3] The chemical shift differences (
    
    
    ) between diastereomers provide proof of absolute stereochemistry.
  • Verdict: Essential for the first batch validation; too slow for routine QC.

Quantitative Comparison Table
FeatureMethod A: GITCMethod B: Marfey's (FDAA)Method C: Mosher's (MTPA)
Reaction Time 20 mins (Room Temp)60 mins (50°C)2–4 Hours (0°C to RT)
Separation Mode Achiral C18 HPLCAchiral C18 HPLCNMR or C18 HPLC
UV Detection 254 nm (Good)340 nm (Excellent)254 nm (Moderate)
Resolution (

)
High (

)
High (

)
Variable (NMR is distinct)
Reagent Stability Low (Hydrolyzes)HighLow (Moisture sensitive)
Cost per Sample LowModerateHigh

Recommended Protocol: GITC Derivatization

Chosen for its balance of speed, cost, and resolution for the specific dioxane-amine scaffold.

Reagents and Equipment
  • Reagent: GITC (Sigma-Aldrich/Merck), 2 mg/mL in Acetonitrile (ACN). Note: Prepare fresh daily.

  • Base: Triethylamine (TEA), HPLC grade.

  • Solvent: Acetonitrile (HPLC grade).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

Step-by-Step Workflow
  • Sample Preparation: Dissolve 1.0 mg of the [(2R)-1,4-dioxan-2-yl]methanamine salt (e.g., HCl salt) in 500 µL of ACN:Water (1:1).

  • Basification: Add 10 µL of TEA to neutralize the amine salt.

  • Derivatization: Add 500 µL of the GITC solution (2 mg/mL in ACN).

  • Incubation: Vortex for 30 seconds. Let stand at room temperature (20–25°C) for 20 minutes.

  • Quenching (Optional but recommended): Add 10 µL of 10% acetic acid or ethanolamine to scavenge excess isothiocyanate if the peak interferes (rarely needed for GITC).

  • Dilution: Dilute to 2.0 mL with mobile phase A.

  • Analysis: Inject 5–10 µL onto the HPLC system.

HPLC Conditions
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.[4]

  • Expected Elution: The (R,R)-diastereomer and (R,S)-diastereomer will typically elute between 8–12 minutes with baseline separation.

Experimental Logic Visualization

GITC_Workflow cluster_0 Reaction Phase cluster_1 Separation Phase (C18 Column) Amine Dioxane Amine (UV Invisible) Complex Thiourea Diastereomers (R,R) and (R,S) Amine->Complex + GITC, TEA 20 min, RT GITC GITC Reagent (UV Active / Chiral) GITC->Complex Separation HPLC Separation (Hydrophobic Interaction) Complex->Separation Peak1 Peak 1: (R)-Amine-GITC rt = t1 Separation->Peak1 Peak2 Peak 2: (S)-Amine-GITC rt = t2 Separation->Peak2

Figure 2: Reaction and separation logic for GITC derivatization. The isothiocyanate reacts with the amine to form stable thioureas separable by standard RP-HPLC.

Critical Troubleshooting (Self-Validating the Protocol)

To ensure the trustworthiness of your data, perform these checks:

  • Racemic Validation: Always run a derivatized racemic standard first. If you do not see two peaks with Area Ratio ~50:50, your reaction is incomplete, or the gradient is too shallow.

  • Reagent Blank: Inject a "blank" derivatization (GITC + TEA + Solvent, no amine). GITC hydrolyzes slowly to a urea or amine by-product. You must identify these system peaks so they are not mistaken for the enantiomer.

  • Kinetic Resolution Check: If using Mosher's acid (Method C), ensure the reaction goes to completion. Partial reaction can lead to "kinetic resolution," artificially inflating the ee of the product because one enantiomer reacts faster than the other. GITC (Method A) is less susceptible to this due to the high reactivity of isothiocyanates.

References

  • Kinoshita, T., et al. (1981). "Optical resolution of amino acids and amines by high-performance liquid chromatography with a chiral isothiocyanate reagent." Journal of Chromatography A, 202(3), 375-379.

  • Marfey, P. (1984). "Determination of D-amino acids in some peptide antibiotics and a variety of polypeptides." Carlsberg Research Communications, 49(6), 591-596.

  • Dale, J. A., & Mosher, H. S. (1973). "Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters."[3] Journal of the American Chemical Society, 95(2), 512–519.[3]

  • Seco, J. M., et al. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17–118.

Sources

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